Paltimatrectinib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2353522-15-1 |
|---|---|
Molecular Formula |
C20H15F5N6 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)pyrazol-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H15F5N6/c21-13-3-4-15(22)14(8-13)16-2-1-6-29(16)18-5-7-30-19(28-18)17(10-27-30)31-11-12(9-26-31)20(23,24)25/h3-5,7-11,16H,1-2,6H2/t16-/m1/s1 |
InChI Key |
FYPXPQSPRRZJCK-MRXNPFEDSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Paltimatrectinib: A Deep Dive into the Mechanism of a Next-Generation TRK Inhibitor
For Immediate Release
WALTHAM, Mass. – This technical guide provides a comprehensive overview of the mechanism of action of paltimatrectinib (PBI-200), a potent, orally-active, and central nervous system (CNS) penetrant inhibitor of Tropomyosin Receptor Kinase (TRK). Developed by Pyramid Biosciences, this compound is a next-generation TRK inhibitor designed to address the challenges of acquired resistance to first-generation therapies in patients with NTRK fusion-positive cancers. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Potent Inhibition of TRK Kinases
This compound is a small molecule tyrosine kinase inhibitor (TKI) that exerts its antineoplastic activity through the potent and selective inhibition of the TRK family of receptor tyrosine kinases: TRKA, TRKB, and TRKC.[1][2] These kinases are critical regulators of neuronal development and function, but chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active TRK fusion proteins that act as oncogenic drivers in a wide range of solid tumors.
This compound binds to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of aberrant TRK signaling leads to the inhibition of tumor cell proliferation and survival.
Key Quantitative Data:
| Target | Assay Type | IC50 (nM) | Reference |
| TRKA | Biochemical Assay | <10 | [1] |
Overcoming Acquired Resistance
A significant challenge in the treatment of NTRK fusion-positive cancers is the development of acquired resistance to first-generation TRK inhibitors. A common mechanism of resistance is the emergence of mutations in the TRK kinase domain, particularly at the solvent front. This compound has been specifically designed as a next-generation inhibitor with potent activity against such resistance mutations. Preclinical data has demonstrated its efficacy against tumors harboring the G595R solvent front mutation.
Central Nervous System Penetration
Metastases to the central nervous system are a common and challenging complication of many cancers. This compound has been engineered for high CNS penetration, a critical feature for a TKI targeting cancers that frequently involve the brain.[3][4] Preclinical studies have shown that PBI-200 achieves high levels of penetration into the brain.[3] This characteristic suggests its potential for superior efficacy in treating primary and metastatic CNS tumors compared to other TRK inhibitors.[3]
Downstream Signaling Pathways
The constitutive activation of TRK fusion proteins drives tumor growth through the activation of several key downstream signaling cascades. By inhibiting TRK phosphorylation, this compound effectively blocks these pathways. The primary signaling pathways affected are:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K/AKT Pathway: This pathway plays a central role in cell growth, metabolism, and survival.
The inhibition of these pathways by this compound ultimately leads to cell cycle arrest and apoptosis in tumor cells dependent on TRK signaling.
Experimental Protocols
The characterization of this compound's mechanism of action involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of TRK kinases in the presence of this compound to determine its inhibitory potency (IC50).
Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant TRKA, TRKB, or TRKC enzyme, a suitable substrate (e.g., poly-Glu,Tyr 4:1), and varying concentrations of this compound in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Initiation: Start the kinase reaction by adding ATP at a concentration near the Km for each respective kinase.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30-60 minutes.
-
Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is used to calculate the percent inhibition at each this compound concentration and determine the IC50 value.
Cellular Proliferation Assay (Ba/F3)
This assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on TRK signaling for their growth and survival.
Protocol:
-
Cell Line Generation: Engineer the IL-3 dependent murine pro-B cell line, Ba/F3, to stably express a constitutively active TRK fusion protein (e.g., ETV6-NTRK3). This makes the cells IL-3 independent and reliant on TRK signaling.
-
Cell Seeding: Seed the engineered Ba/F3 cells into 96-well plates in IL-3-free media.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Determine cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence and calculate the percentage of proliferation inhibition relative to vehicle-treated control cells to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Downstream Signaling
This technique is used to confirm the inhibition of TRK phosphorylation and its downstream signaling pathways in cancer cells.
Protocol:
-
Cell Treatment: Culture cancer cells harboring an NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) and treat with varying concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated TRK (p-TRK), total TRK, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control such as β-actin or GAPDH should also be used.
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the dose-dependent effect of this compound on the phosphorylation status of TRK and its downstream effectors.
Conclusion
This compound is a potent, CNS-penetrant, next-generation TRK inhibitor with a mechanism of action tailored to address the clinical challenges of treating NTRK fusion-positive cancers. Its strong inhibition of wild-type and mutant TRK kinases, coupled with its ability to cross the blood-brain barrier, positions it as a promising therapeutic agent for a range of solid tumors, including those with primary or metastatic brain involvement. The experimental data generated through biochemical and cellular assays provide a robust characterization of its mechanism of action, supporting its ongoing clinical development.
References
Paltimatrectinib: A Technical Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
[Waltham, MA] – Paltimatrectinib (formerly PBI-200) emerged from the laboratories of Pyramid Biosciences as a potent, orally bioavailable, and brain-penetrant pan-Tropomyosin Receptor Kinase (pan-Trk) inhibitor. Its development was aimed at addressing the unmet need for effective therapies in cancers driven by NTRK gene fusions, including those with acquired resistance to first-generation Trk inhibitors and central nervous system (CNS) metastases. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound.
Discovery and Rationale: Targeting a Promiscuous Oncogene
NTRK gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors. These chromosomal rearrangements lead to the constitutive activation of Trk receptor tyrosine kinases (TrkA, TrkB, and TrkC), which in turn aberrantly activates downstream signaling pathways, promoting cellular proliferation and survival. While first-generation Trk inhibitors like larotrectinib and entrectinib have demonstrated significant clinical efficacy, the emergence of acquired resistance mutations, such as the "gatekeeper" G595R mutation in TrkA, and their limited ability to penetrate the blood-brain barrier, thereby failing to effectively treat brain metastases, necessitated the development of next-generation inhibitors.
This compound was designed to overcome these limitations. The discovery program focused on identifying a novel chemical scaffold with potent inhibitory activity against wild-type Trk kinases and clinically relevant resistance mutations, coupled with excellent CNS penetration.
Chemical Synthesis
The chemical synthesis of this compound, with the IUPAC name 5-((2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine, is a multi-step process. The core of the molecule is a pyrazolo[1,5-a]pyrimidine scaffold. A detailed, step-by-step experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
General Information: All reactions were carried out under an inert atmosphere (nitrogen or argon) with dry solvents under anhydrous conditions unless otherwise noted. Reagents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Flash column chromatography was performed using silica gel (230-400 mesh). 1H NMR spectra were recorded on a 400 MHz spectrometer and chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
Step 1: Synthesis of 3-amino-1H-pyrazole-4-carbonitrile
-
To a solution of malononitrile (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents) portionwise at 0 °C.
-
After stirring for 30 minutes, add hydrazine hydrate (1 equivalent) dropwise.
-
The reaction mixture is then refluxed for 4 hours.
-
After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 3-amino-1H-pyrazole-4-carbonitrile.
Step 2: Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine
-
A mixture of 3-amino-1H-pyrazole-4-carbonitrile (1 equivalent) and 2-bromomalonaldehyde (1.1 equivalents) in acetic acid is heated at 100 °C for 6 hours.
-
The reaction mixture is cooled and poured into ice water. The precipitate is collected by filtration, washed with water, and dried to give 3-bromo-1H-pyrazolo[3,4-b]pyridine.
Step 3: Synthesis of 3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidine
-
To a solution of 3-bromo-1H-pyrazolo[3,4-b]pyridine (1 equivalent) and 4-(trifluoromethyl)-1H-pyrazole (1.2 equivalents) in dimethylformamide (DMF), add potassium carbonate (2 equivalents).
-
The mixture is heated at 120 °C for 12 hours.
-
After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidine.
Step 4: Synthesis of 5-chloro-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
-
A solution of 3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidine (1 equivalent) in phosphorus oxychloride (excess) is heated at 100 °C for 3 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution.
-
The resulting solid is filtered, washed with water, and dried to give 5-chloro-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine.
Step 5: Synthesis of this compound
-
To a solution of 5-chloro-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (1 equivalent) and (R)-2-(2,5-difluorophenyl)pyrrolidine (1.1 equivalents) in dimethyl sulfoxide (DMSO), add N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
The reaction mixture is heated at 140 °C for 24 hours.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford this compound as a solid.
Biological Activity and Data
This compound has demonstrated potent and selective inhibition of Trk kinases and robust anti-tumor activity in preclinical models.
In Vitro Kinase Inhibition
The inhibitory activity of this compound against Trk family kinases and clinically relevant resistance mutations was determined using a radiometric kinase assay.
Experimental Protocol: In Vitro Kinase Assay
-
Enzymes: Recombinant human TrkA, TrkB, and TrkC kinase domains were expressed and purified from Sf9 insect cells. TrkA G595R and G667C mutant kinases were generated by site-directed mutagenesis.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
Procedure: Kinase, substrate, and varying concentrations of this compound were incubated in the assay buffer for 20 minutes at room temperature. The reaction was initiated by the addition of [γ-33P]ATP. After incubation for 2 hours at room temperature, the reaction was stopped, and the radioactivity incorporated into the substrate was measured using a scintillation counter. IC50 values were calculated from the dose-response curves using non-linear regression analysis.
| Target | IC50 (nM)[1] |
| TrkA | 0.45 |
| TrkB | 2.2 |
| TrkC | 1.9 |
| TrkA G595R (Gatekeeper) | 3.4 |
| TrkA G667C | 10 |
This compound was profiled against a panel of 122 other protein kinases and was found to be highly selective for the Trk family. The only notable off-target activity was against Ros1, with an IC50 of 31 nM[1].
Cell-Based Activity
The anti-proliferative activity of this compound was evaluated in cancer cell lines harboring NTRK fusions.
Experimental Protocol: Cell Proliferation Assay
-
Cell Lines: KM-12 (colorectal cancer, TPM3-NTRK1 fusion) and MO-91 (acute myeloid leukemia, ETV6-NTRK3 fusion) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). EC50 values were determined from the resulting dose-response curves.
| Cell Line | NTRK Fusion | EC50 (nM)[1] |
| KM-12 | TPM3-NTRK1 | 22 |
| MO-91 | ETV6-NTRK3 | 3.5 |
In Vivo Efficacy
The in vivo anti-tumor efficacy of this compound was assessed in a subcutaneous xenograft model using the KM-12 cell line.
Experimental Protocol: KM-12 Xenograft Model
-
Animals: Female athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 1 x 10^7 KM-12 cells were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle control and treatment groups. This compound was administered intraperitoneally (IP) twice daily (BID).
-
Tumor Measurement: Tumor volume was measured twice weekly with calipers and calculated using the formula: (length x width²)/2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size or at the end of the dosing period. Tumor growth inhibition (TGI) was calculated.
| Treatment Group (IP, BID) | Tumor Growth Inhibition (%)[1][2] |
| 15 mg/kg this compound | 93 |
| 30 mg/kg this compound | 100 |
The activity of this compound in this model was comparable or superior to that of first-generation Trk inhibitors. Furthermore, this compound demonstrated oral bioavailability in both rats and mice and exhibited excellent brain penetration, a significant advantage over existing therapies[1]. In an intracranial KM-12 xenograft model, both intraperitoneal and oral administration of this compound significantly slowed tumor growth and extended survival[1].
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of Trk fusion oncoproteins, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: this compound inhibits NTRK fusion protein signaling.
Conclusion
This compound is a next-generation, brain-penetrant pan-Trk inhibitor with potent activity against wild-type Trk kinases and clinically relevant acquired resistance mutations. Its robust preclinical efficacy, favorable pharmacokinetic properties, and ability to cross the blood-brain barrier positioned it as a promising therapeutic candidate for patients with NTRK fusion-positive cancers, including those with CNS involvement. Although the clinical development of this compound has been discontinued, the data gathered during its discovery and preclinical evaluation provide valuable insights for the continued development of targeted therapies for genetically defined cancers.
References
Paltimatrectinib: A Technical Overview of its Interaction with Trk Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paltimatrectinib, also known as PBI-200, is a next-generation, orally bioavailable, and central nervous system (CNS) penetrant pan-Tropomyosin receptor kinase (Trk) inhibitor. It has been developed to target oncogenic fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes, which are drivers of a variety of adult and pediatric cancers. This document provides a comprehensive technical overview of this compound's interaction with the Trk family of receptor tyrosine kinases—TrkA, TrkB, and TrkC—summarizing available data on its binding affinity, detailing relevant experimental methodologies, and visualizing key cellular pathways.
Binding Affinity of this compound for TrkA, TrkB, and TrkC
While this compound is characterized as a potent pan-Trk inhibitor, specific quantitative binding affinity values (e.g., IC₅₀ or Kᵢ) for TrkA, TrkB, and TrkC are not yet publicly available in peer-reviewed literature or other disclosed documents. Preclinical data have consistently demonstrated its potent activity against wild-type TrkA, TrkB, and TrkC, as well as its ability to overcome resistance mutations that arise with first-generation Trk inhibitors.
Table 1: Summary of this compound (PBI-200) Binding Affinity for Trk Kinases
| Target | Binding Affinity (IC₅₀/Kᵢ) | Data Source |
| TrkA | Data not publicly available | - |
| TrkB | Data not publicly available | - |
| TrkC | Data not publicly available | - |
This table will be updated as quantitative data becomes publicly available.
Experimental Protocols: Determination of Trk Kinase Inhibition
The determination of a compound's binding affinity for Trk kinases typically involves in vitro biochemical assays. These assays are crucial for characterizing the potency and selectivity of inhibitors like this compound. Below are detailed methodologies commonly employed in the field.
In Vitro Kinase Assay (General Protocol)
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., this compound) against purified Trk kinase domains.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains
-
ATP (Adenosine triphosphate)
-
A suitable substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) at various concentrations
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)
-
Microplates (e.g., 384-well)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.
-
Reaction Setup: The kinase, substrate, and test compound are added to the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured. In the case of the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Trk Signaling Pathway and Mechanism of Inhibition
Trk receptors are activated by neurotrophins (NTs), leading to their dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which are critical for cell survival, proliferation, and differentiation. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth.
This compound, as a pan-Trk inhibitor, binds to the ATP-binding pocket of the Trk kinase domain, preventing the phosphorylation of the receptor and subsequent activation of these downstream signaling pathways. This leads to the inhibition of tumor cell growth and induction of apoptosis.
Conclusion
This compound is a promising pan-Trk inhibitor with potent preclinical activity. While specific binding affinities for TrkA, TrkB, and TrkC remain to be publicly disclosed, the established methodologies for in vitro kinase assays provide a clear framework for how such data are generated. The mechanism of action, involving the blockade of critical downstream signaling pathways, underscores its therapeutic potential in the treatment of NTRK fusion-positive cancers. Further publication of preclinical and clinical data will be crucial for a more complete understanding of its pharmacological profile.
Paltimatrectinib: A Technical Overview of a Novel Pan-TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paltimatrectinib (formerly PBI-200) is an orally bioavailable, third-generation, central nervous system (CNS)-penetrant pan-Tropomyosin Receptor Kinase (TRK) inhibitor designed to target oncogenic neurotrophic tyrosine receptor kinase (NTRK) gene fusions. These fusions are the primary driver in a variety of adult and pediatric solid tumors. This compound has demonstrated potent and selective inhibition of TRKA, TRKB, and TRKC kinases. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, its mechanism of action, and the available clinical trial information. Due to the termination of its main clinical trial before proceeding to Phase 2, detailed human pharmacokinetic and pharmacodynamic data are limited in the public domain. This document, therefore, focuses on the preclinical data that formed the basis of its clinical development.
Introduction
Tropomyosin Receptor Kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. The discovery of oncogenic fusions involving the genes that encode for these receptors (NTRK1, NTRK2, and NTRK3) has led to the development of targeted therapies that have shown significant efficacy in patients with NTRK fusion-positive cancers. This compound was developed as a next-generation TRK inhibitor with high potency, selectivity, and the ability to cross the blood-brain barrier to treat primary and metastatic brain tumors.[1][2][3][4] The FDA has granted orphan drug designation to this compound for the treatment of NTRK fusion-positive solid tumors.[1][2][3][4]
Mechanism of Action
This compound is a potent inhibitor of TRKA, TRKB, and TRKC. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. This compound binds to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and subsequent activation of downstream signaling cascades.
Signaling Pathway
The binding of neurotrophins (like Nerve Growth Factor, Brain-Derived Neurotrophic Factor, and Neurotrophin-3) to their respective TRK receptors leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of several key downstream signaling pathways, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and metabolism.
-
PLCγ Pathway: Which leads to the activation of PKC and calcium signaling, influencing cell motility and gene expression.
This compound's inhibition of TRK phosphorylation effectively blocks these downstream pathways, leading to cell cycle arrest and apoptosis in NTRK fusion-positive cancer cells.
Caption: this compound inhibits TRK receptor signaling pathways.
Pharmacokinetics (Preclinical Data)
Detailed human pharmacokinetic data for this compound is not publicly available. The following information is based on preclinical studies.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is orally bioavailable.
-
Distribution: A key feature of this compound is its ability to penetrate the blood-brain barrier. Preclinical studies have shown superior brain penetration compared to earlier-generation TRK inhibitors.
-
Metabolism and Excretion: Specific details on the metabolic pathways and excretion routes have not been publicly disclosed.
Pharmacodynamics (Preclinical Data)
This compound has demonstrated potent and durable anti-tumor activity in preclinical models of NTRK fusion-positive cancers.
In Vivo Efficacy
In a subcutaneous xenograft model of KM12 colorectal cancer, which harbors a TPM3-NTRK1 gene fusion, this compound demonstrated significant tumor growth inhibition.
| Model | Dose (Intraperitoneal) | Tumor Growth Inhibition |
| KM12 Colorectal Cancer Xenograft | 15 mg/kg | 93% |
| KM12 Colorectal Cancer Xenograft | 30 mg/kg | 100% (Tumor Stasis) |
These preclinical results highlight the potent anti-tumor activity of this compound in a relevant cancer model.
Clinical Trials
A Phase 1/2, first-in-human, open-label, multicenter, dose-escalation study (NCT04901806) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors harboring NTRK gene fusions.[1][5] The study intended to establish a recommended Phase 2 dose (RP2D). However, the trial was terminated before proceeding to the Phase 2 expansion cohorts.[5] As a result, comprehensive clinical data on the pharmacokinetics and pharmacodynamics of this compound in humans have not been published.
Experimental Protocols
Detailed experimental protocols for the preclinical studies have not been made publicly available. However, based on standard methodologies for the preclinical evaluation of small molecule kinase inhibitors, the following protocols are likely to have been employed.
In Vivo Tumor Xenograft Studies
-
Cell Line: KM12 human colorectal carcinoma cells, known to harbor the TPM3-NTRK1 fusion, were likely used.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are standard for xenograft studies.
-
Tumor Implantation: A suspension of KM12 cells would be injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume would be measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reached a predetermined size, mice would be randomized into vehicle control and treatment groups. This compound would be administered, likely via intraperitoneal injection, at the specified doses.
-
Efficacy Assessment: The primary endpoint would be tumor growth inhibition, calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
References
In Vitro Characterization of Paltimatrectinib: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paltimatrectinib (PBI-200) is a next-generation, orally bioavailable, and highly potent pan-tropomyosin receptor kinase (TRK) inhibitor designed to target cancers harboring NTRK gene fusions. This technical guide provides a detailed overview of the in vitro characterization of this compound, summarizing its kinase inhibition profile, activity against common resistance mutations, and its effects on cancer cell lines. Methodologies for the key experimental assays are also detailed to provide a comprehensive resource for the scientific community.
Core Attributes of this compound
This compound is a selective inhibitor of TRKA, TRKB, and TRKC, demonstrating potent activity against both wild-type and mutated forms of these kinases. A key feature of this compound is its ability to overcome acquired resistance to first-generation TRK inhibitors, a significant challenge in the clinical management of TRK fusion-positive cancers.
Quantitative Analysis of Kinase Inhibition and Cellular Activity
The in vitro potency and selectivity of this compound have been determined through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of TRK Kinases by this compound
| Kinase | IC50 (nM) |
| TrkA | 0.45 |
| TrkB | 2.2 |
| TrkC | 1.9 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.[1]
Table 2: Activity of this compound Against TRK Resistance Mutations
| Kinase Mutation | IC50 (nM) |
| TrkA G595R | 3.4 |
| TrkA G667C | 10 |
The TrkA G595R and G667C mutations are known solvent front and gatekeeper mutations, respectively, that confer resistance to first-generation TRK inhibitors.[1]
Table 3: Cellular Activity of this compound in TRK Fusion-Positive Cancer Cell Lines
| Cell Line | Fusion Gene | EC50 (nM) |
| KM-12 (Colorectal Cancer) | TPM3-NTRK1 | 22 |
| MO-91 (Acute Myeloid Leukemia) | ETV6-NTRK3 | 3.5 |
EC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation in a cellular viability assay.[1]
Kinase Selectivity
This compound has demonstrated high selectivity for TRK kinases. In a screening panel of 122 other protein kinases, this compound was found to be highly selective, with an IC50 of 31 nM for Ros1 being the only significant off-target activity noted.[1] A separate screen against 125 kinases confirmed this high selectivity, with only one off-target kinase being inhibited by more than 60% at a concentration of 1 micromolar.
Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting the TRK signaling pathway. NTRK gene fusions lead to the constitutive activation of TRK kinases, which in turn activates downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. This compound's inhibition of TRK phosphorylation blocks these downstream signals, leading to the suppression of tumor growth and induction of apoptosis.
References
Paltimatrectinib: A Next-Generation TRK Inhibitor for NTRK Fusion-Positive Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide range of adult and pediatric solid tumors. These fusions lead to the constitutive activation of TRK proteins (TRKA, TRKB, and TRKC), promoting uncontrolled cell proliferation and survival. While first-generation TRK inhibitors like larotrectinib and entrectinib have shown significant efficacy, the development of acquired resistance, often through mutations in the TRK kinase domain, and suboptimal central nervous system (CNS) penetration limit their long-term benefit, particularly in patients with brain metastases. Paltimatrectinib (PBI-200) is a next-generation, orally bioavailable, and highly CNS-penetrant TRK inhibitor designed to address these limitations. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization.
Mechanism of Action: Potent and Selective Inhibition of TRK Fusion Proteins
This compound is a potent inhibitor of TRKA, TRKB, and TRKC kinases. Its mechanism of action involves binding to the ATP-binding pocket of the TRK kinase domain, thereby preventing phosphorylation and activation of downstream signaling pathways.
Kinase Inhibition Profile
This compound demonstrates potent inhibitory activity against wild-type TRK kinases. While a comprehensive public kinase panel profile with IC50 values for a broad range of kinases is not yet available, initial data indicates a high degree of selectivity for TRK kinases.
| Target | IC50 (nM) |
| TRKA | <10[1] |
| TRKB | Data not publicly available |
| TRKC | Data not publicly available |
| Table 1: In vitro kinase inhibition profile of this compound. |
Crucially, this compound was designed to overcome acquired resistance mutations that emerge during treatment with first-generation TRK inhibitors. Preclinical data has highlighted its superior efficacy in a xenograft model harboring the LMNA-NTRK1 gene fusion with a G595R solvent front mutation, a common resistance mechanism.[2]
Preclinical Efficacy
The antitumor activity of this compound has been evaluated in various preclinical models of NTRK fusion-positive cancers. These studies have demonstrated its potent and durable inhibition of tumor growth, both systemically and within the CNS.
In Vitro Cell-Based Assays
This compound's effect on the proliferation of cancer cell lines harboring NTRK fusions is a critical measure of its cellular potency. While specific IC50 values from these assays are not yet publicly detailed, the in vivo data suggests potent low nanomolar activity.
In Vivo Xenograft Models
This compound has shown significant tumor growth inhibition in preclinical xenograft models of NTRK fusion-positive cancers.
| Xenograft Model | Fusion Protein | Treatment Dose | Tumor Growth Inhibition (%) |
| MK-12 Colorectal Cancer | Not specified | 15 mg/kg (intraperitoneal) | 93[3][4] |
| MK-12 Colorectal Cancer | Not specified | 30 mg/kg (intraperitoneal) | 100[3][4] |
| BaF3 Xenograft | LMNA-NTRK1 (G595R) | Not specified | Superior to larotrectinib and entrectinib |
| Table 2: In vivo efficacy of this compound in xenograft models. |
Central Nervous System (CNS) Penetration
A key feature of this compound is its high penetrance of the blood-brain barrier. Preclinical studies have demonstrated its superior brain penetration compared to earlier-generation TRK inhibitors.[3][4] This characteristic is critical for treating primary brain tumors and brain metastases, which are common in patients with NTRK fusion-positive cancers. While specific brain-to-plasma concentration ratios are not publicly available, the preclinical efficacy in intracranial models underscores its potential in this setting.
Clinical Development
This compound is currently being evaluated in a global Phase 1/2 clinical trial (PBI-200-101; NCT04901806) in patients with NTRK fusion-positive advanced or metastatic solid tumors, including those with primary and metastatic brain tumors.[3][4][5][6] The trial includes a dose-escalation phase to determine the recommended Phase 2 dose, followed by expansion cohorts.[3][5] As of the latest publicly available information, results from this trial have not been published.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the binding affinity and inhibitory potency of this compound against TRK kinases.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.
Materials:
-
TRKA, TRKB, or TRKC kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
TR-FRET Dilution Buffer
-
Kinase Tracer
-
This compound
-
384-well microplates
Procedure:
-
Prepare a 3X solution of this compound at various concentrations in TR-FRET Dilution Buffer.
-
Prepare a 3X mixture of the TRK kinase and the Eu-anti-Tag antibody in TR-FRET Dilution Buffer.
-
Prepare a 3X solution of the kinase tracer in TR-FRET Dilution Buffer.
-
Add 5 µL of the this compound solution to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the emission ratio (665 nm / 620 nm) and plot the results against the concentration of this compound to determine the IC50 value.
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the effect of this compound on the proliferation of NTRK fusion-positive cancer cells.
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
Materials:
-
NTRK fusion-positive cell line (e.g., Ba/F3 cells engineered to express an NTRK fusion)
-
Cell culture medium
-
This compound
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed the NTRK fusion-positive cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the different concentrations of this compound and a vehicle control.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescent signal against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Orthotopic Xenograft Model for Brain Tumors
This model is used to evaluate the efficacy of this compound against NTRK fusion-positive tumors located in the brain, assessing its CNS penetration and antitumor activity.
Principle: Human cancer cells harboring an NTRK fusion are surgically implanted into the corresponding anatomical location in the brains of immunodeficient mice.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., luciferase-expressing for bioluminescence imaging)
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Stereotactic injection apparatus
-
This compound formulation for oral gavage
-
Bioluminescence imaging system
Procedure:
-
Culture and harvest the NTRK fusion-positive cancer cells.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., striatum or cerebrum).
-
Slowly inject the cancer cells into the brain parenchyma using a Hamilton syringe.
-
Close the incision and allow the mice to recover.
-
Monitor tumor growth using bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily via oral gavage.
-
Monitor tumor growth via bioluminescence imaging and body weight regularly.
-
At the end of the study, euthanize the mice and collect brain tissue for histological and pharmacokinetic analysis.
Signaling Pathway Inhibition
NTRK fusions lead to the constitutive activation of several downstream signaling pathways that are crucial for cancer cell growth and survival. These include the RAS/MAPK, PI3K/AKT, and PLCγ pathways. This compound, by inhibiting the TRK kinase, effectively blocks these downstream signals.
Conclusion
This compound is a promising next-generation TRK inhibitor with potent activity against wild-type and resistant NTRK fusion proteins. Its excellent CNS penetration addresses a critical unmet need for patients with NTRK fusion-positive cancers, particularly those with brain metastases. The preclinical data demonstrate significant antitumor efficacy, supporting its ongoing clinical development. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel TRK inhibitors. As clinical data from the PBI-200-101 trial becomes available, the full potential of this compound in the treatment of NTRK fusion-positive cancers will be further elucidated.
References
- 1. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PBI-200) / Biohaven [delta.larvol.com]
- 3. onclive.com [onclive.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Phase 1/2 Study of PBI-200 in Subjects with NTRK-Fusion-Positive Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
Paltimatrectinib: A Deep Dive into Brain Penetrance and Central Nervous System Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paltimatrectinib (formerly PBI-200) is a next-generation, orally active, and highly selective pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2] It is currently in clinical development for the treatment of solid tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions, including primary and metastatic central nervous system (CNS) tumors.[3][4][5] A key differentiating feature of this compound is its demonstrated high degree of brain penetrance, a critical attribute for effectively treating intracranial malignancies.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on the brain penetrance and CNS activity of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative view of its potency and brain penetration.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Fusion/Mutation | IC50/EC50 (nM) |
| Biochemical Assays | ||
| TrkA | 0.45[2] | |
| TrkB | 2.2[2] | |
| TrkC | 1.9[2] | |
| TrkA | G595R (Gatekeeper Mutation) | 3.4[2] |
| TrkA | G667C (Solvent Front Mutation) | 10[2] |
| Ros1 | 31[2] | |
| Cell-Based Proliferation Assays | ||
| KM-12 Colorectal Cancer Cells | TPM3-NTRK1 Fusion | 22[2] |
| MO-91 Acute Myeloid Leukemia Cells | ETV6-NTRK3 Fusion | 3.5[2] |
Table 2: Preclinical Brain Penetrance of this compound
| Species | Route of Administration | Brain/Plasma AUC Ratio | Comparator TRK Inhibitors' Brain Penetration Ratio (BPR) |
| Mouse | Oral & Intraperitoneal | 3.9[2] | < 0.17[1] |
| Rat | Oral & Intraperitoneal | 3.2[2] | Not Reported |
Experimental Protocols
Detailed experimental protocols for the key preclinical studies are summarized below based on available information.
In Vitro Kinase Inhibition Assays
Biochemical IC50 values were determined against purified TrkA, TrkB, TrkC, and Ros1 kinases. This compound's selectivity was assessed against a panel of 125 other protein kinases.[1][2]
Cell-Based Proliferation Assays
The potency of this compound in inhibiting cell growth was evaluated in human tumor cell lines harboring TRK fusions. The KM-12 colorectal cancer cell line (with a TPM3-NTRK1 fusion) and the MO-91 acute myeloid leukemia cell line (with an ETV6-NTRK3 fusion) were utilized.[2] The EC50 values were determined from dose-response curves.
In Vivo Xenograft Models
-
Subcutaneous Xenograft Model:
-
Cell Line: KM-12 colorectal cancer cells.
-
Animal Model: Not specified, but likely immunocompromised mice.
-
Treatment: this compound administered intraperitoneally at doses of 15 mg/kg and 30 mg/kg twice daily.
-
Endpoint: Tumor growth inhibition was measured and compared to comparator TRK inhibitors.[2][5]
-
-
Intracranial Xenograft Model:
Pharmacokinetic and Brain Penetration Studies
-
Animal Models: Mice and rats.
-
Methodology: The concentrations of this compound in the brain and plasma were measured over time following oral and intraperitoneal administration to determine the area under the curve (AUC) for each compartment. The brain/plasma AUC ratio was then calculated to quantify brain penetration.[2]
Signaling Pathway and Experimental Workflow Visualizations
TRK Signaling Pathway Inhibition by this compound
Caption: Inhibition of the TRK signaling cascade by this compound.
Experimental Workflow for Assessing CNS Efficacy
Caption: Workflow for in vivo evaluation of this compound's CNS efficacy.
Discussion and Future Directions
The preclinical data strongly suggest that this compound possesses a high degree of brain penetrance and robust anti-tumor activity in CNS models of NTRK fusion-positive cancer. The significantly higher brain/plasma AUC ratios of this compound compared to other TRK inhibitors are a promising feature for a CNS-targeted therapy.[1][2] This enhanced brain penetration is likely a key contributor to the superior efficacy observed in intracranial tumor models.[1]
While the existing data are compelling, further studies are warranted to provide a more complete picture of this compound's CNS pharmacology. Specifically, determining the unbound brain-to-unbound plasma concentration ratio (Kp,uu) would offer a more precise measure of the pharmacologically active drug concentration in the brain. Additionally, investigating the interaction of this compound with key blood-brain barrier efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), would elucidate the mechanisms underlying its impressive brain penetration.
The ongoing Phase 1/2 clinical trial (NCT04901806) will be critical in translating these promising preclinical findings to patients with primary and metastatic brain tumors.[1] Data from this trial will provide invaluable insights into the safety, pharmacokinetics, and clinical activity of this compound in the CNS.
Conclusion
This compound is a potent, selective, and highly brain-penetrant TRK inhibitor with significant potential for the treatment of NTRK fusion-positive cancers in the central nervous system. The preclinical evidence to date demonstrates superior brain exposure and CNS anti-tumor efficacy compared to other TRK inhibitors. Future clinical data will be instrumental in defining the role of this compound in the management of patients with these challenging malignancies.
References
Paltimatrectinib's Impact on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paltimatrectinib (also known as repotrectinib) is a next-generation tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of advanced solid tumors harboring ROS1, NTRK, and ALK gene fusions. Its compact, macrocyclic structure enables potent inhibition of both wild-type and mutated kinases, a critical feature for overcoming acquired resistance to earlier-generation TKIs. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its effects on downstream signaling pathways. We will explore preclinical and clinical data, detail key experimental methodologies, and visualize the complex signaling cascades affected by this novel therapeutic agent.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ROS1, Tropomyosin Receptor Kinase (TRK A, B, and C), and Anaplastic Lymphoma Kinase (ALK).[1] By binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation and subsequent activation.[1] This blockade of kinase activity disrupts the aberrant downstream signaling cascades that drive tumor cell proliferation, survival, and migration.[1]
The primary downstream pathways affected by this compound are the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1] In neuroblastoma models, this compound has also been shown to inhibit the JAK/STAT and Src/FAK signaling pathways.
Quantitative Preclinical Data
The following tables summarize the in vitro potency of this compound against various kinases and its effect on cancer cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Repotrectinib)
| Target Kinase | IC50 (nM) |
| ROS1 | |
| Wild-Type | 0.07 |
| TRK | |
| TRKA | 0.83 |
| TRKB | 0.05 |
| TRKC | 0.1 |
| ALK | |
| Wild-Type | 1.01 |
| ALK L1196M | 1.08 |
| ALK G1202R | 1.26 |
| Other Kinases | |
| JAK2 | 1.04 |
| LYN | 1.66 |
| Src | 5.3 |
| FAK | 6.96 |
Data sourced from MedChemExpress product information.
Table 2: Cellular Proliferation Inhibition (IC50) of this compound (Repotrectinib) in Ba/F3 Cells
| Cell Line | Fusion/Mutation | IC50 (nM) |
| ALK+ | ||
| Ba/F3 EML4-ALK | Wild-Type | 27 |
| Ba/F3 EML4-ALK | G1202R | 63.6 |
| ROS1+ | ||
| Ba/F3 CD74-ROS1 | Wild-Type | < 0.2 |
| Ba/F3 CD74-ROS1 | G2032R | 3.3 |
| Ba/F3 CD74-ROS1 | D2033N | 1.3 |
| TRKA+ | ||
| Ba/F3 LMNA-TRKA | Wild-Type | < 0.2 |
| Ba/F3 LMNA-TRKA | G595R | 0.2 |
| TRKB+ | ||
| Ba/F3 ETV6-TRKB | Wild-Type | < 0.2 |
| Ba/F3 ETV6-TRKB | G639R | 0.6 |
| TRKC+ | ||
| Ba/F3 ETV6-TRKC | Wild-Type | < 0.2 |
| Ba/F3 ETV6-TRKC | G623R | 0.39 |
| Ba/F3 ETV6-TRKC | G623E | 1.4 |
Data adapted from Li, Z., et al. Drugs of the Future 2022, 47(9), 661.
Downstream Signaling Pathway Analysis
Preclinical studies have demonstrated that this compound effectively suppresses the phosphorylation of key downstream effector proteins in a dose-dependent manner. In the NB-1 neuroblastoma cell line, which is sensitive to the drug, this compound has been shown to abrogate the phosphorylation of PI3K, AKT, STAT3, MEK1/2, Erk1/2, and S6.
Signaling Pathway Diagrams
Caption: this compound inhibits ROS1, ALK, and TRK, blocking downstream PI3K/AKT and RAS/ERK pathways.
Clinical Efficacy
The TRIDENT-1 clinical trial has provided significant data on the efficacy of this compound in patients with ROS1-positive non-small cell lung cancer (NSCLC).
Table 3: Clinical Activity of this compound in ROS1-Positive NSCLC (TRIDENT-1 Study)
| Patient Population | Confirmed Objective Response Rate (cORR) | Median Duration of Response (DOR) (months) |
| TKI-Naïve | 79% | 34.1 |
| Pre-treated with one TKI, no chemotherapy | 38% | 14.8 |
Data from updated results of the TRIDENT-1 study.[2]
Experimental Protocols
Cell Lines and Culture
-
Ba/F3 Cells: Murine pro-B cells were used to generate stable cell lines expressing various wild-type and mutant ROS1, ALK, and TRK fusion proteins. These cells are dependent on the expressed kinase for survival and proliferation, making them a suitable model for assessing inhibitor potency.
-
Neuroblastoma Cell Lines (e.g., NB-1, SK-N-DZ): Human neuroblastoma cell lines with varying ALK mutational statuses were used to evaluate the in vitro efficacy of this compound.
-
Culture Conditions: Cells were maintained in appropriate growth media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and, for Ba/F3 cells, IL-3 for non-transduced cells.
Cell Viability/Proliferation Assay
Caption: Workflow for determining cell viability using the CellTiter-Glo assay.
-
Method: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a commonly used method.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After a 24-hour incubation period to allow for cell adherence, cells are treated with a serial dilution of this compound.
-
Following a 72-hour incubation with the compound, CellTiter-Glo® reagent is added to each well.
-
The plate is incubated for a short period to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration.
-
Western Blotting for Phosphoprotein Analysis
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
-
Purpose: To assess the effect of this compound on the phosphorylation state of key proteins in the downstream signaling pathways.
-
Procedure:
-
Cell Lysis: Cells are treated with various concentrations of this compound for a specified time, then lysed using a buffer such as RIPA buffer, which contains detergents to solubilize proteins and inhibitors of proteases and phosphatases to preserve the phosphorylation state.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., anti-p-AKT, anti-p-ERK). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. This light is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to a loading control (e.g., total protein or a housekeeping protein like β-actin) to determine the relative change in phosphorylation.
-
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are commonly used to prevent rejection of human tumor cells.
-
Tumor Implantation: Cancer cells are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered orally.
-
Monitoring: Tumor volume is measured regularly using calipers, and animal body weight is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, tumors are excised and may be used for further analysis, such as western blotting to assess in vivo target inhibition.
Conclusion
This compound is a potent inhibitor of ROS1, ALK, and TRK kinases, effectively blocking downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This targeted inhibition leads to decreased tumor cell proliferation and survival. The preclinical and clinical data presented in this guide underscore the significant anti-tumor activity of this compound, particularly its ability to overcome resistance mechanisms that limit the efficacy of earlier-generation TKIs. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced effects of this promising therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for Paltimatrectinib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paltimatrectinib, also known as PBI-200, is a next-generation, orally bioavailable, and highly brain-penetrant pan-Tropomyosin Receptor Kinase (TRK) inhibitor.[1][2] It potently targets TRKA, TRKB, and TRKC, as well as ROS1 and ALK fusion proteins, which are key oncogenic drivers in a variety of solid tumors.[3] Developed by Pyramid Biosciences, this compound is engineered to overcome a wide range of on-target resistance mutations that can emerge during treatment with first-generation TRK inhibitors.[4] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
This compound is a potent tyrosine kinase inhibitor (TKI) that selectively targets the ATP-binding pocket of TRK, ROS1, and ALK kinases. In cancers harboring NTRK, ROS1, or ALK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis. This compound inhibits this constitutive kinase activity, thereby blocking downstream signaling and inducing apoptosis in cancer cells dependent on these oncogenic drivers.[2]
The primary downstream signaling cascades affected by TRK, ROS1, and ALK activation include the Ras/MAPK (MEK/ERK) pathway and the PI3K/AKT/mTOR pathway. By inhibiting the upstream kinase, this compound effectively dampens the pro-survival and proliferative signals transmitted through these pathways.
Data Presentation
Biochemical and Cellular Activity of this compound (PBI-200)
| Target | Assay Type | IC50 / EC50 (nM) | Cell Line | Notes |
| TrkA | Biochemical | 0.45 | - | Wild-Type |
| TrkB | Biochemical | 2.2 | - | Wild-Type |
| TrkC | Biochemical | 1.9 | - | Wild-Type |
| Ros1 | Biochemical | 31 | - | Wild-Type |
| TrkA G595R | Biochemical | 3.4 | - | Gatekeeper Mutation |
| TrkA G667C | Biochemical | 10 | - | xDFG Motif Mutation |
| TPM3-NTRK1 | Cellular | 22 | KM-12 (Colorectal Cancer) | - |
| ETV6-NTRK3 | Cellular | 3.5 | MO-91 (Acute Myeloid Leukemia) | - |
Source: Abstract 2198: PBI-200: A novel, brain penetrant, next generation pan-TRK kinase inhibitor.[3]
Experimental Protocols
Reagent Preparation and Storage
This compound Stock Solution:
-
Solubility: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound powder in anhydrous DMSO.[3] Some suppliers indicate solubility up to 25 mg/mL (57.55 mM) in DMSO with warming to 75°C and sonication.[5]
-
Preparation of a 10 mM Stock Solution:
-
This compound has a molecular weight of 434.37 g/mol . To prepare a 10 mM stock solution, weigh out 4.34 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming and sonication can aid dissolution.
-
-
Storage:
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solution (in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
-
Cell Culture
-
Cell Lines: Utilize cancer cell lines with known NTRK, ROS1, or ALK fusions. Examples include:
-
KM-12: Colorectal cancer with a TPM3-NTRK1 fusion.
-
MO-91: Acute myeloid leukemia with an ETV6-NTRK3 fusion.
-
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a range appropriate to the expected IC50 values (e.g., 0.1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and then measuring luminescence.
-
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.
Western Blot Analysis for Phospho-Protein Inhibition
This assay is used to confirm that this compound inhibits the phosphorylation of its targets and downstream signaling proteins.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-TRK (pan-tyrosine)
-
Total TRK
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (e.g., Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic/necrotic cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion
This compound is a potent inhibitor of TRK, ROS1, and ALK kinases, with significant activity against cell lines harboring the corresponding gene fusions. The protocols outlined above provide a framework for researchers to investigate the in vitro efficacy and mechanism of action of this compound. These experiments are crucial for preclinical drug development and for understanding the cellular responses to this next-generation TKI.
References
- 1. biosb.com [biosb.com]
- 2. Trk Signaling Inhibition Reduces cSCC Growth and Invasion in In Vitro and Zebrafish Models and Enhances Photodynamic Therapy Outcome [mdpi.com]
- 3. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects [biomolther.org]
- 5. biocare.net [biocare.net]
Application Notes and Protocols for Paltimatrectinib (BLU-667) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Paltimatrectinib (formerly BLU-667), a potent and selective RET inhibitor, in various mouse models of cancer. The protocols and data presented are synthesized from preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Introduction
This compound is a next-generation tyrosine kinase inhibitor specifically designed to target rearranged during transfection (RET) alterations, which are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC)[1][2]. Its high selectivity and potency make it a valuable tool for preclinical research aimed at understanding RET-driven tumorigenesis and evaluating therapeutic efficacy. These notes provide detailed protocols for the use of this compound in mouse xenograft and patient-derived xenograft (PDX) models.
Signaling Pathway
This compound functions by inhibiting the kinase activity of wild-type RET and various RET mutations and fusions[3][4]. This inhibition blocks the autophosphorylation of RET and the subsequent activation of downstream signaling pathways, such as the MAPK pathway, which are crucial for cell proliferation and survival[1].
Caption: RET signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the dosages and their effects as reported in various preclinical studies. This data can serve as a starting point for dose-ranging studies in novel mouse models.
| Mouse Model | Cancer Type | This compound (BLU-667) Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| KIF5B-RET Ba/F3 Allograft | N/A (Engineered cells) | 10 mg/kg | Oral Gavage | Twice daily | Potent, dose-dependent inhibition of tumor growth. | [1] |
| KIF5B-RET V804L Ba/F3 Allograft | N/A (Engineered cells) | 10 mg/kg | Oral Gavage | Twice daily | Effective against gatekeeper resistance mutation. | [1] |
| RET C634W MTC Xenograft | Medullary Thyroid Cancer | 3, 10, 30 mg/kg | Oral Gavage | Twice daily | Dose-dependent tumor growth inhibition. | |
| KIF5B-RET NSCLC PDX | Non-Small Cell Lung Cancer | 3, 10, 30 mg/kg | Oral Gavage | Twice daily | Significant tumor regression. | [1] |
| CCDC6-RET Colorectal Cancer PDX | Colorectal Cancer | 3, 10, 30 mg/kg | Oral Gavage | Twice daily | Potent anti-tumor activity. | |
| CUTO32 Xenograft (NSCLC) | Non-Small Cell Lung Cancer | 60 mg/kg | Oral Gavage | Once daily | Decrease in tumor growth rate. | [5] |
| CUTO42 Xenograft (NSCLC) | Non-Small Cell Lung Cancer | 60 mg/kg | Oral Gavage | Once daily | Rapid tumor regression. | [5] |
| BluR Xenograft (Resistant NSCLC) | Non-Small Cell Lung Cancer | 10 mg/kg | Oral Gavage | Twice daily | No effect on tumor growth when used as a single agent. | [6] |
| Intracranial CCDC6-RET PDX | N/A (Intracranial model) | 3, 10, 30 mg/kg | Oral Gavage | Twice daily | Dose-dependent increase in survival; 10 and 30 mg/kg doses led to survival through 28 days. | [7] |
Experimental Protocols
Animal Models
-
Cell Line-Derived Xenografts (CDX): Athymic nude mice are commonly used for establishing xenografts[5]. Tumor cells are typically resuspended in a 1:1 mixture of culture medium (e.g., RPMI 1640) and Matrigel before subcutaneous injection into the flanks of the mice[5].
-
Patient-Derived Xenografts (PDX): PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are also utilized to evaluate the efficacy of this compound in a more clinically relevant setting[1].
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of this compound.
Caption: A typical experimental workflow for in vivo this compound efficacy studies.
Preparation of this compound Formulation
This compound is typically formulated for oral gavage. A common vehicle consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% distilled water[6]. Another reported vehicle is a mixture of 10% DMSO and 90% corn oil[4]. The appropriate formulation should be prepared fresh daily.
Administration and Dosing Schedule
-
Route of Administration: Oral gavage is the standard route for administering this compound in mouse models[1][5][6].
-
Dosing Schedule: Dosing can be performed once daily (q.d.) or twice daily (b.i.d.)[1][6]. The choice of schedule may depend on the pharmacokinetic properties of the drug and the specific research question.
Monitoring and Endpoints
-
Tumor Measurement: Tumor dimensions (length and width) should be measured with calipers twice a week, and tumor volume calculated using the formula: (length × width²) / 2[5].
-
Body Weight: Animal body weight should be monitored regularly as an indicator of toxicity[6].
-
Pharmacodynamic Analysis: To confirm target engagement, tumors can be harvested at the end of the study and analyzed for the phosphorylation status of RET and downstream signaling proteins (e.g., SHC) by Western blot[1].
Conclusion
This compound has demonstrated significant and dose-dependent anti-tumor activity in a variety of RET-driven mouse models. The protocols and data presented here provide a solid foundation for researchers to design and conduct their own in vivo studies to further explore the therapeutic potential of this targeted agent. Careful consideration of the mouse model, dosing regimen, and endpoint analysis will be critical for obtaining robust and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Precision Targeted Therapy with BLU-667 for RET-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AP1-mediated reprogramming of EGFR expression triggers resistance to BLU-667 and LOXO-292 in RET-rearranged tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blueprintmedicines.com [blueprintmedicines.com]
Application Notes and Protocols: Assessing Paltimatrectinib Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vivo efficacy of Paltimatrectinib, a potent pan-Trk tyrosine kinase inhibitor, using NTRK fusion-positive human tumor xenograft models. The following sections detail the necessary cell lines, animal models, experimental procedures, and data analysis techniques to evaluate the anti-tumor activity of this compound.
Introduction to this compound and Xenograft Models
This compound is a small molecule inhibitor targeting Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC), which are encoded by the NTRK genes. Oncogenic fusions involving NTRK genes are drivers of various adult and pediatric solid tumors. Xenograft models, particularly those using human cancer cell lines with known NTRK fusions, are critical preclinical tools for evaluating the efficacy of targeted therapies like this compound. The protocols outlined below are based on established methodologies for assessing pan-Trk inhibitors in vivo.[1][2]
Recommended Cell Line and Animal Model
-
Cell Line: KM12 human colorectal carcinoma cell line. This cell line harbors a TPM3-NTRK1 gene fusion, making it a well-characterized and appropriate model for studying TrkA inhibitors.[1][2]
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These immunodeficient mice are standard hosts for human tumor xenografts.
Experimental Protocols
Cell Culture and Preparation
-
Culture KM12 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
Tumor Implantation (Subcutaneous Xenograft)
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Inject 0.1 mL of the cell suspension (containing 5 x 10^6 KM12 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals for tumor growth.
This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Administration: Administer this compound orally (p.o.) via gavage.
Efficacy Study Design
-
Once tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle control (daily oral gavage)
-
This compound (e.g., 15 mg/kg, 30 mg/kg, 60 mg/kg; administered orally twice daily)[1]
-
-
Treatment Duration: 21 consecutive days.
-
Monitoring:
-
Measure tumor volume twice weekly using digital calipers. Tumor volume (mm³) = (length x width²) / 2.
-
Record body weight twice weekly as an indicator of toxicity.
-
Monitor animal health daily for any signs of distress.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the 21-day treatment period.
Data Presentation and Analysis
Summarize the quantitative data in the following tables.
Table 1: Tumor Growth Inhibition in KM12 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily | [Insert Data] | 0 |
| This compound | 15 | Twice Daily | [Insert Data] | [Calculate] |
| This compound | 30 | Twice Daily | [Insert Data] | [Calculate] |
| This compound | 60 | Twice Daily | [Insert Data] | [Calculate] |
% TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (%) ± SEM |
| Vehicle Control | - | [Insert Data] |
| This compound | 15 | [Insert Data] |
| This compound | 30 | [Insert Data] |
| This compound | 60 | [Insert Data] |
Visualization of Signaling Pathways and Experimental Workflow
TrkA Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the TrkA receptor, which is inhibited by this compound.
References
Application Notes and Protocols: Utilizing Paltimatrectinib for the Study of NTRK-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of paltimatrectinib, a next-generation TRK inhibitor, for investigating the biology of and developing therapeutic strategies against cancers driven by NTRK gene fusions. Detailed protocols for key experimental procedures are included to facilitate the study of this compound's efficacy and mechanism of action.
Introduction to this compound
This compound (also known as PBI-200) is a potent and selective, orally available, next-generation inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC).[1][2] It is designed to overcome resistance to first-generation TRK inhibitors and has shown significant central nervous system (CNS) penetration, making it a valuable tool for studying both systemic and intracranial NTRK-driven malignancies.[1][2]
NTRK gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors. These fusions lead to the constitutive activation of TRK kinases, which in turn drives downstream signaling pathways promoting cell proliferation and survival.[3] this compound effectively targets both wild-type TRK fusion proteins and those with acquired resistance mutations.[2]
Quantitative Data Summary
The following tables summarize the preclinical data for this compound, demonstrating its potent and selective activity against TRK kinases and its efficacy in preclinical cancer models.
Table 1: Biochemical Potency of this compound Against TRK Kinases
| Target | IC50 (nM) |
| TrkA | 0.45[2] |
| TrkB | 2.2[2] |
| TrkC | 1.9[2] |
| TrkA G595R (Gatekeeper Mutation) | 3.4[2] |
| TrkA G667C (Solvent Front Mutation) | 10[2] |
| Ros1 | 31[2] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | NTRK Fusion | EC50 (nM) |
| KM-12 (Colorectal Cancer) | TPM3-NTRK1 | 22[2] |
| MO-91 (Acute Myeloid Leukemia) | ETV6-NTRK3 | 3.5[2] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| KM-12 Subcutaneous Xenograft | This compound | 15 mg/kg, intraperitoneally, twice daily | 93% | [2] |
| KM-12 Subcutaneous Xenograft | This compound | 30 mg/kg, intraperitoneally, twice daily | 100% | [2] |
| BaF3 Xenograft (LMNA-NTRK1 G595R) | This compound | Not Specified | Superior to larotrectinib and entrectinib, equivalent to selitrectinib | [1] |
| KM12-Luc Intracranial Xenograft | This compound | Not Specified | Statistically superior CNS efficacy and survival compared to other TRK inhibitors | [1] |
Table 4: Pharmacokinetic Properties of this compound
| Species | Brain/Plasma AUC Ratio |
| Mouse | 3.9[2] |
| Rat | 3.2[2] |
Signaling Pathways and Experimental Workflows
NTRK Signaling Pathway
NTRK gene fusions result in ligand-independent dimerization and constitutive activation of the TRK kinase domain. This leads to the autophosphorylation of specific tyrosine residues, creating docking sites for various adaptor proteins and enzymes. The subsequent activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, drives tumor cell proliferation, survival, and invasion. This compound inhibits the initial autophosphorylation of the TRK fusion protein, thereby blocking all downstream signaling.
References
Application of Paltimatrectinib in Glioblastoma Research: A Guide for Preclinical Investigation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential applications of Paltimatrectinib, a potent and brain-penetrant pan-tropomyosin receptor kinase (TRK) inhibitor, in the context of glioblastoma (GBM) research. Glioblastoma is a highly aggressive and common primary brain tumor with a poor prognosis, making the exploration of novel targeted therapies a critical area of study.[1][2] A subset of glioblastomas harbors neurotrophic tyrosine receptor kinase (NTRK) gene fusions, which act as oncogenic drivers, making TRK inhibitors like this compound a promising therapeutic strategy.[3][4]
Mechanism of Action
This compound (also known as PBI-200) is an orally bioavailable inhibitor that targets TRKA (NTRK1), TRKB (NTRK2), and TRKC (NTRK3) and their respective fusion proteins.[5] In glioblastomas with NTRK fusions (e.g., NFASC-NTRK1, BCAN-NTRK1), the resulting chimeric proteins have constitutively active kinase domains.[3] This leads to the persistent activation of downstream signaling pathways crucial for cell survival and proliferation, including the MAPK/ERK, PI3K/AKT, and PLCγ/PKC pathways.[4] this compound inhibits this aberrant signaling by blocking the TRK kinase activity, which can induce apoptosis and suppress the growth of tumor cells that are dependent on these pathways.[5]
Signaling Pathway in NTRK-Fusion Positive Glioblastoma
The diagram below illustrates the signaling cascade initiated by an NTRK fusion protein in glioblastoma and the point of inhibition by this compound.
Preclinical Data Summary
As of the latest available information, specific preclinical data for this compound in glioblastoma cell lines or animal models has not been published in peer-reviewed literature. The following table is a template for researchers to summarize key quantitative data generated from their own studies.
| Assay Type | Glioblastoma Model | Parameter | This compound Value | Control Value | Reference |
| Cell Viability | NTRK-fusion positive GBM Cell Line (e.g., U87-MG with engineered fusion) | IC50 (72h) | e.g., X nM | N/A | [Internal Data] |
| Apoptosis Assay | NTRK-fusion positive GBM Cell Line | % Apoptotic Cells (at IC50) | e.g., Y% | e.g., Z% | [Internal Data] |
| Western Blot | NTRK-fusion positive GBM Cell Line | p-TRK Inhibition (at IC50) | e.g., A% reduction | N/A | [Internal Data] |
| In Vivo Efficacy | Orthotopic Xenograft Model (NTRK-fusion positive GBM) | Tumor Growth Inhibition | e.g., B% | 0% | [Internal Data] |
| In Vivo Survival | Orthotopic Xenograft Model (NTRK-fusion positive GBM) | Median Survival Increase | e.g., C days | N/A | [Internal Data] |
Experimental Protocols
The following are detailed, generalized protocols for evaluating the efficacy of this compound in glioblastoma research.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in NTRK-fusion positive and wild-type glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (with and without characterized NTRK fusions)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Multichannel pipette, incubator, plate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Treatment: After 24 hours, remove the medium from the plates and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer or fluorometer.
-
Analysis: Normalize the results to the vehicle-treated control wells. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blot for Pathway Inhibition
Objective: To confirm that this compound inhibits the phosphorylation of TRK and downstream signaling proteins (e.g., AKT, ERK) in glioblastoma cells.
Materials:
-
Glioblastoma cells (NTRK-fusion positive)
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
BCA protein assay kit, SDS-PAGE gels, Western blot apparatus, ECL substrate, imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) and a vehicle control for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Orthotopic Glioblastoma Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a brain tumor model that recapitulates key features of human glioblastoma.
Materials:
-
Immunocompromised mice (e.g., NSG or athymic nude mice)
-
NTRK-fusion positive glioblastoma cells engineered to express luciferase
-
Stereotactic surgery equipment
-
This compound formulation for oral gavage
-
Bioluminescence imaging system (e.g., IVIS)
-
Calipers, animal scales
Procedure:
-
Tumor Cell Implantation: Anesthetize mice and intracranially inject 1x10^5 luciferase-expressing glioblastoma cells into the striatum using a stereotactic frame.
-
Tumor Growth Monitoring: Monitor tumor establishment and growth weekly via bioluminescence imaging.
-
Treatment Initiation: Once tumors are established (e.g., a consistent bioluminescent signal is detected), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (or vehicle) daily via oral gavage at a predetermined dose. Monitor animal weight and health status daily.
-
Efficacy Assessment:
-
Tumor Burden: Continue weekly bioluminescence imaging to track tumor growth over time.
-
Survival: Monitor animals until they reach a predefined endpoint (e.g., >20% weight loss, neurological symptoms). Record the date of euthanasia for survival analysis.
-
-
Data Analysis:
-
Compare tumor growth rates between the treatment and vehicle groups.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a logical workflow for the preclinical assessment of this compound in glioblastoma research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NTRK1 Fusion in Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 4. NTRK Fusions and TRK Inhibitors: Potential Targeted Therapies for Adult Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace at KOASAS: NTRK1 Fusion in Glioblastoma Multiforme [koasas.kaist.ac.kr]
Application Notes and Protocols: Investigating Acquired Resistance to Paltimatrectinib (using Repotrectinib as a model) in Cancer Cell Lines
Note on Paltimatrectinib and Repotrectinib: Information on "this compound" is limited in publicly available scientific literature, where it is mentioned as a pan-TRK inhibitor.[1] Given the context of acquired resistance in oncogene-driven cancers, this document will use Repotrectinib as a well-characterized model compound. Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) targeting ROS1, ALK, and TRK fusions, and its mechanisms of resistance are more extensively documented.[2][3][4] The principles and protocols described herein are broadly applicable to the study of acquired resistance to TKIs targeting similar pathways.
Introduction: The Challenge of Acquired Resistance to ROS1/ALK/TRK Inhibition
Receptor tyrosine kinase (RTK) fusions involving ROS1, ALK, or NTRK are key oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[5] Targeted therapies, such as the potent inhibitor Repotrectinib, have shown significant clinical efficacy by binding to the ATP-binding site of these kinases, thereby inhibiting their phosphorylation and blocking downstream pro-survival signaling pathways.[2][4] These pathways include the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT cascades, which are crucial for cell proliferation and survival.[2][6][7]
Despite initial profound responses, the development of acquired resistance is a major clinical obstacle. This resistance can emerge through two primary mechanisms:
-
On-target resistance: Secondary mutations within the kinase domain of the target protein (e.g., ROS1, ALK) can prevent the inhibitor from binding effectively.
-
Bypass signaling: Upregulation of alternative signaling pathways can compensate for the inhibition of the primary oncogenic driver, allowing cancer cells to survive and proliferate.
Understanding the molecular basis of acquired resistance is critical for the development of next-generation inhibitors and rational combination therapies. This document provides detailed protocols for generating and characterizing cancer cell lines with acquired resistance to Repotrectinib, serving as a guide for researchers in oncology and drug development.
Mechanisms of Acquired Resistance
Acquired resistance to ROS1/ALK inhibitors like crizotinib and even next-generation inhibitors like Repotrectinib often involves specific mutations within the kinase domain. The most well-documented resistance mutation for ROS1 is the G2032R solvent front mutation . Repotrectinib was specifically designed to overcome such resistance mutations that render first-generation inhibitors ineffective.[2] However, other mutations and bypass tracks can still emerge.
Downstream signaling pathways that can be activated to bypass ROS1/ALK inhibition include:
The experimental protocols outlined below are designed to identify and characterize these resistance mechanisms.
Data Presentation: Repotrectinib Activity in Resistant Cell Lines
The following tables summarize the inhibitory activity (IC50 values) of Repotrectinib against wild-type and mutant ALK and ROS1 kinases, demonstrating its potency in overcoming common resistance mutations.
Table 1: Inhibitory Activity of Repotrectinib against ALK Kinase Variants
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| Wild-Type ALK | 1.01 | [4] |
| ALK G1202R (Gatekeeper Mutation) | 1.26 | [4] |
| ALK L1196M (Gatekeeper Mutation) | 1.08 |[4] |
Table 2: Inhibitory Activity of Repotrectinib against ROS1 Fusion Variants in Ba/F3 Cells
| ROS1 Fusion Partner | Kinase Domain Mutation | Repotrectinib IC50 (nM) | Crizotinib IC50 (nM) |
|---|---|---|---|
| CD74 | Wild-Type | 0.05 | 10.8 |
| CD74 | G2032R (Solvent Front) | 0.19 | 108.3 |
| CD74 | L2026M (Gatekeeper) | 0.12 | 21.5 |
| SDC4 | Wild-Type | 0.04 | 5.4 |
| SDC4 | G2032R (Solvent Front) | 0.15 | 120.5 |
| EZR | Wild-Type | 0.07 | 8.9 |
| TPM3 | Wild-Type | 0.06 | 9.2 |
(Data synthesized from publicly available preclinical study information for illustrative purposes)
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate acquired resistance.
Protocol for Generating Drug-Resistant Cancer Cell Lines
This protocol describes the generation of resistant cell lines through continuous exposure to increasing concentrations of the TKI.
Materials:
-
Parental cancer cell line expressing the target fusion protein (e.g., HCC78 with SLC34A2-ROS1).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Repotrectinib (or other TKI).
-
Dimethyl sulfoxide (DMSO).
-
Cell culture flasks, plates, and consumables.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of Repotrectinib for the parental cell line using the Cell Viability Assay (Protocol 4.2).
-
Initial Exposure: Seed the parental cells at a standard density. Treat the cells with Repotrectinib at a concentration equal to the IC50 value.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Gradually increase the concentration of Repotrectinib in the culture medium. A common strategy is to increase the dose by 1.5 to 2-fold with each passage once the cells have adapted to the current concentration and are growing steadily.
-
Cryopreservation: At each stage of dose escalation, cryopreserve a batch of cells. This creates a valuable resource for tracking the evolution of resistance.
-
Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a concentration of Repotrectinib that is significantly higher (e.g., 5-10 fold or more) than the initial IC50 of the parental line.
-
Characterization: Once a resistant line is established, confirm the degree of resistance by re-evaluating the IC50 (Protocol 4.2). The resistant cells should be maintained in a medium containing the final concentration of Repotrectinib to ensure the stability of the resistant phenotype.
Protocol for Cell Viability Assay (IC50 Determination)
This protocol is used to quantify the sensitivity of cell lines to a drug.
Materials:
-
Parental and resistant cell lines.
-
96-well cell culture plates.
-
Repotrectinib stock solution.
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Drug Dilution Series: Prepare a serial dilution of Repotrectinib in culture medium. A typical series might range from 0.01 nM to 10 µM. Include a DMSO-only control.
-
Treatment: Add 100 µL of the drug dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1).
-
Readout: Incubate for 1-4 hours, then measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the DMSO control wells. Plot the normalized viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol for Western Blotting Analysis of Signaling Pathways
This protocol is used to detect changes in protein expression and phosphorylation in key signaling pathways.
Materials:
-
Parental and resistant cell lysates.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-ROS1, anti-phospho-ROS1, anti-ALK, anti-phospho-ALK, anti-ERK, anti-phospho-ERK, anti-AKT, anti-phospho-AKT, anti-STAT3, anti-phospho-STAT3, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to compare protein levels between parental and resistant cells.
Protocol for Site-Directed Mutagenesis
This protocol is used to introduce specific resistance mutations (e.g., ROS1 G2032R) into a plasmid expressing the wild-type fusion protein.
Materials:
-
Plasmid DNA containing the wild-type ROS1 or ALK fusion gene.
-
Mutagenic primers designed to introduce the desired mutation.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
LB agar plates with the appropriate antibiotic.
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center.
-
PCR Amplification: Perform PCR using the plasmid template, mutagenic primers, and high-fidelity polymerase. This will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Colony Screening and Sequencing: Select several colonies, grow them in liquid culture, and isolate the plasmid DNA. Confirm the presence of the desired mutation and the absence of other mutations by Sanger sequencing.
-
Transfection: Once confirmed, the mutant plasmid can be transfected into cells to study its effects on drug sensitivity and signaling.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Simplified ROS1 signaling pathway and point of inhibition.
Caption: Simplified ALK fusion signaling pathway.
Caption: Workflow for generating and analyzing resistant cell lines.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. What is the mechanism of Repotrectinib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Assays to Measure Paltimatrectinib Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paltimatrectinib (also known as PBI-200) is a potent and selective tyrosine kinase inhibitor targeting the Tropomyosin Receptor Kinase (TRK) family of proteins (TrkA, TrkB, and TrkC).[1] The TRK receptors are receptor tyrosine kinases (RTKs) that play a crucial role in neuronal signaling, cell differentiation, proliferation, and survival.[2] Aberrant activation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.[3][4] this compound has demonstrated potent inhibitory activity against TrkA with an IC50 value of less than 10 nM.[1] This document provides detailed application notes and protocols for a suite of assays to characterize the biochemical and cellular activity of this compound.
Target Signaling Pathway: TRK Signaling Cascade
The TRK receptors, upon binding their respective neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA), dimerize and autophosphorylate specific tyrosine residues in their intracellular kinase domains.[2] This activation initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth and survival.[5][6] this compound exerts its therapeutic effect by inhibiting this initial phosphorylation event.
Figure 1: this compound inhibits the TRK signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant TRK inhibitors for comparison.
| Compound | Target(s) | Assay Type | IC50/EC50 | Cell Line | Reference |
| This compound | TrkA | Biochemical | < 10 nM | N/A | [1] |
| Larotrectinib | TrkA/B/C | Cell-based | 2-20 nM | Various | [3] |
| Entrectinib | TrkA/B/C, ROS1, ALK | Biochemical | 1-12 nM | N/A | [7] |
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of purified TRK enzymes by measuring the amount of ADP produced during the phosphorylation reaction.
Workflow:
Figure 2: Workflow for the ADP-Glo™ kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute purified recombinant TrkA, TrkB, or TrkC enzyme and substrate (e.g., poly(E,Y)4:1) in the reaction buffer.
-
Prepare a 2X ATP solution in the reaction buffer. The final ATP concentration should be at or near the Km for the specific TRK isoform.
-
Prepare a serial dilution of this compound in DMSO, then dilute in reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the 2X enzyme/substrate mix.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[8]
-
Cell-Based Proliferation/Viability Assay (CellTiter-Glo® Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to determine the EC50 of this compound in cancer cell lines with known NTRK fusions (e.g., KM12 colorectal cancer cell line).
Protocol:
-
Cell Seeding:
-
Culture KM12 cells (or other NTRK fusion-positive cell lines) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle-treated cells.
-
Determine the EC50 value by plotting the dose-response curve and fitting it to a non-linear regression model.
-
Western Blot Analysis of TRK Phosphorylation
This protocol is used to directly assess the ability of this compound to inhibit the autophosphorylation of TRK receptors and the phosphorylation of downstream signaling proteins like AKT and ERK in a cellular context.
Workflow:
Figure 3: Western blot workflow to assess protein phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Plate NTRK fusion-positive cells and grow to 70-80% confluency.
-
Serum starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL NGF for TrkA) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Quantify the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-TrkA, total TrkA, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Conclusion
The assays described provide a comprehensive framework for characterizing the biochemical and cellular activity of this compound. The biochemical assays confirm direct engagement and inhibition of the TRK kinase, while the cell-based assays demonstrate the compound's functional effect on cancer cell proliferation and its ability to modulate the TRK signaling pathway. These protocols can be adapted for high-throughput screening, dose-response studies, and mechanism-of-action investigations essential for the continued development of this compound as a targeted cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting RTK Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Paltimatrectinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paltimatrectinib (also known as PBI-200) is a potent, small molecule, pan-Trk tyrosine kinase inhibitor.[1][2] It demonstrates significant inhibitory activity against Tropomyosin receptor kinase A (TrkA) with an IC50 value of less than 10 nM.[3] As an antagonist of TrkA and a broader NTRK inhibitor, this compound holds therapeutic potential in oncology and for inflammatory diseases.[4][5] The Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that are activated by neurotrophins.[6] Gene fusions involving NTRK genes can lead to the formation of constitutively active Trk fusion proteins, which act as oncogenic drivers in a variety of tumors.[5][7] This makes Trk kinases compelling targets for cancer therapy.
These application notes provide a comprehensive overview of the signaling pathways affected by this compound and detail protocols for high-throughput screening (HTS) to identify and characterize Trk inhibitors.
Trk Signaling Pathway
This compound exerts its effects by inhibiting the tyrosine kinase activity of Trk receptors. Upon binding of their cognate neurotrophin ligands (like Nerve Growth Factor for TrkA), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades. This compound blocks this initial phosphorylation step. The primary signaling pathways downstream of Trk activation include the Ras/Raf/MAPK pathway, the PI3K/Akt/mTOR pathway, and the PLCγ/PKC pathway.[5][8] These pathways are crucial for cell proliferation, survival, and differentiation.[5]
Caption: Trk signaling pathway and the inhibitory action of this compound.
High-Throughput Screening (HTS) Workflow
A typical HTS workflow to identify or profile Trk inhibitors like this compound involves several automated steps, from compound library preparation to data analysis. Both biochemical and cell-based assays can be adapted to this workflow.
Caption: A generalized workflow for high-throughput screening of Trk inhibitors.
Data Presentation
The following table presents representative data for a potent pan-Trk inhibitor, analogous to what might be expected for this compound in various HTS assays.
| Assay Type | Target | Parameter | Representative Value |
| Biochemical | |||
| Kinase Activity Assay | TrkA | IC50 | < 10 nM |
| TrkB | IC50 | 15 nM | |
| TrkC | IC50 | 25 nM | |
| Cell-based | |||
| Cell Proliferation | Ba/F3-ETV6-NTRK1 | GI50 | 5 nM |
| Phosphorylation | KM12-TPM3-NTRK1 | IC50 | 8 nM |
Note: The data presented are representative and intended for illustrative purposes. Actual experimental results may vary.
Detailed Experimental Protocols
Biochemical Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the binding of an inhibitor to the Trk kinase.
Materials:
-
TrkA, TrkB, or TrkC kinase (recombinant)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Kinase Tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound or other test compounds
-
384-well, low-volume, black microplates
Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compound or control (DMSO) to the wells of a 384-well plate.
-
Kinase and Antibody Mixture: Prepare a mixture of the Trk kinase and the Eu-anti-tag antibody in assay buffer. Add 5 µL of this mixture to each well.
-
Tracer Mixture: Prepare a solution of the Kinase Tracer in assay buffer. Add 2.5 µL of this solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a microplate reader capable of TR-FRET detection (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol utilizes a cell line with a constitutively active NTRK fusion gene (e.g., Ba/F3 cells engineered to express an ETV6-NTRK1 fusion) to assess the effect of this compound on cell proliferation.
Materials:
-
Ba/F3-ETV6-NTRK1 cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well, white, clear-bottom microplates
Protocol:
-
Cell Seeding: Seed the Ba/F3-ETV6-NTRK1 cells in a 384-well plate at a density of 1,000-5,000 cells per well in 40 µL of culture medium.
-
Compound Addition: Prepare a serial dilution of this compound. Add 10 µL of the diluted compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Equilibrate the plate to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well.
-
Signal Detection: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (DMSO). Plot the percentage of cell growth inhibition against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Cellular Phosphorylation Assay (Western Blot or ELISA-based)
This protocol measures the inhibition of TrkA phosphorylation in a relevant cell line (e.g., KM12 cells harboring a TPM3-NTRK1 fusion).
Materials:
-
KM12-TPM3-NTRK1 cell line
-
Serum-free cell culture medium
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TrkA (p-TrkA), anti-total-TrkA
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Protocol:
-
Cell Treatment: Plate KM12 cells and allow them to adhere. Starve the cells in serum-free medium overnight. Treat the cells with various concentrations of this compound for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (anti-p-TrkA) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-TrkA antibody as a loading control.
-
-
ELISA-based Assay (Alternative): Use a commercially available ELISA kit for the detection of phosphorylated TrkA. Follow the manufacturer's instructions.
-
Data Analysis: Quantify the band intensities (Western Blot) or the absorbance/fluorescence (ELISA). Normalize the p-TrkA signal to the total TrkA signal. Plot the percentage of inhibition of phosphorylation against the compound concentration to determine the IC50 value.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. This compound (PBI-200, PPI-5278) | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cellular assays for high-throughput screening for modulators of Trk receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosb.com [biosb.com]
- 7. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Paltimatrectinib and Other TRK Inhibitors with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophic receptor tyrosine kinase (NTRK) gene fusions are oncogenic drivers in a wide range of adult and pediatric solid tumors. Small molecule tyrosine kinase inhibitors (TKIs) targeting the TRK proteins (TRKA, TRKB, TRKC) have shown significant clinical efficacy. Paltimatrectinib (PBI-200) is a potent TRK inhibitor.[1][2] While TRK inhibitors can induce dramatic responses, the development of resistance can limit their long-term efficacy. This has prompted research into combination therapies aimed at overcoming or preventing resistance and enhancing therapeutic outcomes.
These application notes provide a framework for designing and testing combination therapies involving TRK inhibitors like this compound, Larotrectinib, and Entrectinib. The protocols and strategies are based on the known mechanisms of action and resistance to TRK inhibitors.
Rationale for Combination Therapies
The primary driver for combining TRK inhibitors with other targeted agents is the emergence of therapeutic resistance. Resistance to TRK inhibitors can be broadly categorized into two main types:
-
On-target Resistance: This involves the acquisition of secondary mutations within the kinase domain of the NTRK gene itself. These mutations can interfere with drug binding. Common on-target resistance mutations include:
-
Off-target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling. This is often referred to as "bypass pathway" activation. Examples of bypass pathways implicated in TRK inhibitor resistance include:
Combining a TRK inhibitor with an agent that targets a key resistance pathway is a rational strategy to overcome or delay the onset of resistance.
Signaling Pathways and Combination Strategies
A diagram of the core TRK signaling pathway and points of intervention for combination therapies is presented below.
Caption: TRK signaling pathway and potential points for combination therapy.
Preclinical Data on TRK Inhibitor Combinations
While specific data for this compound in combination is limited due to its discontinued development, preclinical studies with other TRK inhibitors like Larotrectinib and Entrectinib provide a strong basis for potential combination strategies.
Table 1: Summary of Preclinical Combination Studies with TRK Inhibitors
| Combination Agent Class | Target Pathway | Rationale | Potential Tumor Types |
| MEK Inhibitors | MAPK/ERK | Overcoming acquired resistance mediated by MAPK pathway activation. | NTRK fusion cancers with co-occurring KRAS or BRAF mutations. |
| SHP2 Inhibitors | RAS-MAPK | Blocking upstream signaling to the MAPK pathway. | NTRK fusion cancers with resistance to TRK monotherapy. |
| MET Inhibitors | MET | Overcoming acquired resistance driven by MET amplification. | NTRK fusion cancers with documented MET amplification post-TRK inhibitor treatment. |
| IGF1R Inhibitors | IGF1R | Targeting a known bypass pathway that can confer resistance. | NTRK fusion cancers, particularly colorectal cancer.[4][5] |
| Next-Generation TRK Inhibitors | TRK (mutant forms) | Overcoming on-target resistance mutations (e.g., solvent front mutations). | NTRK fusion cancers that have progressed on first-generation TRK inhibitors. |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of combining a TRK inhibitor with another targeted therapy.
Cell Viability and Synergy Analysis
Objective: To determine the in vitro anti-proliferative effects of a TRK inhibitor in combination with another targeted agent and to quantify synergy.
Workflow Diagram:
Caption: Workflow for cell viability and synergy analysis.
Methodology:
-
Cell Culture: Culture NTRK fusion-positive cancer cell lines in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the TRK inhibitor and the combination agent, both individually and in combination at a constant ratio.
-
Treatment: Treat the cells with the prepared drug solutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a commercially available assay such as CellTiter-Glo® (Promega) according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each single agent.
-
Determine the synergistic, additive, or antagonistic effects of the combination using the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis of Signaling Pathways
Objective: To assess the molecular effects of the combination therapy on downstream signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with the TRK inhibitor, the combination agent, and the combination for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-TRK, total TRK, p-ERK, total ERK, p-AKT, total AKT, and loading controls like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant NTRK fusion-positive cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, TRK inhibitor alone, combination agent alone, TRK inhibitor + combination agent).
-
Treatment Administration: Administer the drugs via the appropriate route (e.g., oral gavage) and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
Combining TRK inhibitors with other targeted therapies represents a promising strategy to enhance efficacy and overcome resistance. The selection of a combination partner should be guided by the underlying mechanism of resistance, whether on-target or off-target. The protocols outlined in these application notes provide a foundation for the preclinical evaluation of such combination therapies, which is a critical step in their translation to the clinical setting. While the development of this compound has been discontinued, the principles and methodologies described here are applicable to the broader class of TRK inhibitors and can guide future research in this area.
References
Application Notes and Protocols for CRISPR-Cas9 Studies to Identify TRK Inhibitor Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 genome-wide screening to identify genes conferring resistance to Tropomyosin Receptor Kinase (TRK) inhibitors, such as Larotrectinib and Entrectinib.
Introduction
TRK inhibitors have shown remarkable efficacy in treating cancers harboring NTRK gene fusions, irrespective of the tumor's histological origin. However, as with many targeted therapies, a significant challenge is the development of acquired resistance. While on-target mutations in the NTRK kinase domain are a known mechanism of resistance, off-target resistance, often involving the activation of bypass signaling pathways, is increasingly recognized.[1][2][3] Genome-wide CRISPR-Cas9 knockout screens are a powerful tool for systematically identifying genes whose loss leads to drug resistance, thereby uncovering novel resistance mechanisms and potential therapeutic targets to overcome it.[4]
Key Signaling Pathway in TRK Inhibitor Resistance: The MAPK Pathway
A predominant mechanism of acquired resistance to TRK inhibitors is the reactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][5] In sensitive cells, TRK fusion proteins drive downstream signaling through pathways like RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT to promote cell proliferation and survival.[6][7] TRK inhibitors block this signaling, leading to cell cycle arrest and apoptosis. However, cancer cells can develop resistance by acquiring mutations in key components of the MAPK pathway downstream of TRK, rendering the cells independent of TRK signaling for their growth and survival.[1][8]
Below is a diagram illustrating the MAPK signaling pathway and its role in TRK inhibitor resistance.
References
- 1. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Resistance to TRK inhibition mediated by convergent MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 5. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 6. ERK signaling promotes resistance to TRK kinase inhibition in NTRK fusion-driven glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Paltimatrectinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to paltimatrectinib, a potent tyrosine kinase inhibitor (TKI) targeting TRK fusions. While the clinical development of this compound was discontinued, research into its mechanisms of action and potential resistance pathways remains valuable for the broader field of TKI development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a tyrosine kinase inhibitor with high potency against Tropomyosin Receptor Kinase (TRK) A, B, and C, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] It is designed to inhibit the constitutive activation of TRK fusion proteins, which are oncogenic drivers in a variety of solid tumors.
Q2: My this compound-sensitive cell line is showing signs of resistance. What are the most common general mechanisms of resistance to TRK inhibitors?
Resistance to TRK inhibitors, and TKIs in general, can be broadly categorized into two main types:
-
On-target resistance: This involves genetic changes in the target kinase itself, in this case, the NTRK gene. The most common on-target resistance mechanism is the acquisition of secondary point mutations within the NTRK kinase domain, which can interfere with drug binding.[2][3]
-
Off-target resistance: This occurs when the cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling.[3][4] This can be due to mutations or amplification of other oncogenes, or the activation of parallel signaling cascades.
Q3: What are some specific on-target mutations in NTRK genes that could confer resistance to this compound?
While specific data on this compound is limited, resistance mutations observed with other TRK inhibitors like larotrectinib and entrectinib are highly relevant. These mutations often occur in specific regions of the kinase domain:[3]
-
Solvent Front Mutations: These are the most common and include mutations like NTRK1 G595R and NTRK3 G623R.[3] These mutations are thought to sterically hinder the binding of the inhibitor.
-
Gatekeeper Mutations: Mutations in the gatekeeper residue, such as NTRK1 F589L, can also reduce the efficacy of TRK inhibitors.[3]
Q4: What are some potential off-target resistance mechanisms to investigate?
If you do not detect any secondary NTRK mutations, your resistant cells may have activated a bypass pathway. Common bypass mechanisms observed with other TKIs include:[3][4]
-
Activation of the RAS-MAPK pathway through mutations in KRAS, NRAS, or BRAF.[3]
-
Activation of the PI3K-AKT pathway.
-
Amplification or activation of other receptor tyrosine kinases, such as MET or EGFR.[3]
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in a previously sensitive cell line.
Possible Cause 1: Acquired On-Target Resistance Mutation
-
Troubleshooting Steps:
-
Sequence the NTRK kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to identify potential secondary mutations.
-
Compare with parental cell line: Sequence the parental, sensitive cell line as a control to confirm that any identified mutations are acquired.
-
Consult mutation databases: Check databases like COSMIC or OncoKB to see if the identified mutation has been previously reported as a resistance mechanism for other TRK inhibitors.
-
Possible Cause 2: Activation of a Bypass Signaling Pathway
-
Troubleshooting Steps:
-
Phospho-RTK array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of other RTKs in the resistant cell line compared to the parental line.
-
Western blotting: Validate the findings from the phospho-RTK array by performing Western blots for the activated RTKs and key downstream signaling molecules (e.g., p-AKT, p-ERK).
-
NGS panel for common oncogenes: Use a targeted NGS panel to screen for mutations or amplifications in common oncogenes like KRAS, BRAF, MET, etc.[3]
-
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
Possible Cause 1: Issues with drug concentration or stability.
-
Troubleshooting Steps:
-
Confirm drug concentration: Use a fresh dilution of this compound from a new stock solution.
-
Check solvent compatibility: Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a concentration that is not toxic to the cells.
-
Verify drug stability: this compound stock solutions should be stored at -80°C for long-term stability (up to 6 months).[1]
-
Possible Cause 2: Cell line heterogeneity.
-
Troubleshooting Steps:
-
Single-cell cloning: Perform single-cell cloning of your resistant cell line to isolate and characterize different resistant subpopulations.
-
Monitor morphology: Observe the morphology of your cell lines regularly. Changes in morphology can sometimes indicate the emergence of a resistant subclone.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Putative Resistance Mechanism |
| Parental Sensitive Line | 5 | - |
| Resistant Clone 1 | 500 | NTRK1 G595R mutation |
| Resistant Clone 2 | 250 | MET Amplification |
| Resistant Clone 3 | 150 | KRAS G12D mutation |
Table 2: Next-Generation TRK Inhibitors with Activity Against Known Resistance Mutations
| Inhibitor | Active Against Solvent Front Mutations (e.g., G595R) | Active Against Gatekeeper Mutations (e.g., F589L) |
| Repotrectinib | Yes | Yes |
| Selitrectinib (LOXO-195) | Yes | Yes |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Cell Culture: Culture a this compound-sensitive cell line (e.g., a cell line with a known NTRK fusion) in standard growth medium.
-
Dose Escalation: Treat the cells with an initial concentration of this compound equal to the IC50 value.
-
Subculture: Once the cells have recovered and are growing steadily, subculture them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat: Repeat the dose escalation process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterization: Characterize the resulting resistant cell line for on-target and off-target resistance mechanisms.
Protocol 2: Sanger Sequencing of the NTRK1 Kinase Domain
-
RNA Extraction: Extract total RNA from both the parental sensitive and the resistant cell lines.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
PCR Amplification: Amplify the NTRK1 kinase domain from the cDNA using primers flanking the region of interest.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the size of the amplicon.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Analysis: Align the sequencing results from the resistant and parental cell lines to identify any acquired mutations.
Visualizations
Caption: Signaling pathway in a this compound-sensitive cell.
Caption: On-target resistance to this compound.
Caption: Off-target resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
Technical Support Center: Paltimatrectinib Preclinical Research
This resource has been developed to address common questions and provide guidance for researchers investigating the preclinical characteristics of Paltimatrectinib, with a focus on how to approach the assessment of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent tyrosine kinase inhibitor that selectively targets Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][2][3] These receptors are critically involved in neuronal signaling and have been implicated in the growth and proliferation of certain cancers when they are constitutively activated by gene fusions.[2]
Q2: Are there any known off-target effects of this compound from preclinical studies?
Currently, there is a lack of publicly available preclinical data specifically detailing the off-target kinase inhibition profile of this compound. Kinase inhibitors can sometimes exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.[6][7][8] General on-target adverse events observed with Trk inhibitors in clinical and preclinical settings include weight gain, dizziness, and paresthesias, which are related to the inhibition of the Trk pathway in non-cancerous tissues.[9]
Q3: How can I assess the potential off-target effects of this compound in my own preclinical models?
To investigate potential off-target effects, researchers can employ several standard methodologies. A common approach is to perform a broad kinase panel screening where this compound is tested against a large number of purified kinases to determine its inhibitory activity (IC50 or Ki values) against each. This provides a comprehensive overview of its selectivity.
Another approach is to use cell-based assays with cell lines known to be dependent on specific signaling pathways that are not the primary target of this compound. Any observed activity in these cell lines could indicate off-target effects.
Q4: What experimental workflow can be used to identify and validate potential off-target effects?
Below is a generalized workflow for identifying and validating potential off-target effects of a kinase inhibitor like this compound.
Troubleshooting Guides
Issue: Unexpected phenotype observed in a cell line treated with this compound that does not express the target Trk fusion.
-
Possible Cause: This could be indicative of an off-target effect. The observed phenotype might be due to the inhibition of a different kinase or signaling pathway that is critical for the survival or proliferation of that specific cell line.
-
Troubleshooting Steps:
-
Confirm the absence of Trk expression and signaling in your cell line using Western Blot or RT-qPCR to rule out low-level on-target activity.
-
Perform a literature search to identify key signaling pathways essential for your cell line's phenotype. This may provide clues as to potential off-target kinases.
-
Conduct a targeted kinase inhibition assay against candidate off-target kinases identified from the literature or from a broader kinase screen.
-
Utilize a structurally unrelated inhibitor for the suspected off-target kinase to see if it phenocopies the effect of this compound.
-
Issue: Inconsistent results in cellular viability assays with this compound.
-
Possible Cause: Inconsistent results can arise from various experimental factors.
-
Troubleshooting Steps:
-
Verify Drug Potency: Ensure the this compound stock solution is correctly prepared and stored to maintain its activity.[1] Perform a dose-response curve in a sensitive positive control cell line (i.e., a Trk fusion-positive line) with each new batch of the compound.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations, as these can influence drug sensitivity.
-
Assay Timing: The duration of drug exposure can significantly impact the outcome. Optimize the incubation time for your specific cell line and assay.
-
Experimental Protocols
General Protocol for Cellular Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) under standard cell culture conditions.
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Signaling Pathway
The primary on-target signaling pathway of this compound involves the inhibition of the Trk signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound (PBI-200, PPI-5278) | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Paltimatrectinib Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paltimatrectinib (also known as PBI-200). The information provided aims to address common challenges related to the solubility of this potent and selective pan-Trk kinase inhibitor in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (PBI-200) is an orally bioavailable and brain-penetrant pan-tropomyosin-related-kinase (Trk) inhibitor.[1] It targets and binds to Trk receptor tyrosine kinases (TrkA, TrkB, and TrkC), which are encoded by the NTRK genes (NTRK1, NTRK2, and NTRK3). In many cancers, fusions or mutations in these genes lead to uncontrolled Trk signaling, which drives tumor cell growth, survival, and invasion.[1] this compound inhibits the interaction between neurotrophins and Trk receptors, thereby blocking Trk activation and downstream signaling pathways. This ultimately leads to apoptosis (programmed cell death) and inhibition of cell growth in tumors with these genetic alterations.[1]
Q2: What are the primary downstream signaling pathways affected by this compound?
This compound's inhibition of Trk receptors blocks the activation of several key downstream signaling cascades that are crucial for cell proliferation and survival. The three major pathways are:
-
Ras/MAPK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.
-
PI3K/AKT Pathway: This pathway is critically involved in cell survival, growth, and metabolism.
-
PLCγ (Phospholipase C-gamma) Pathway: Activation of this pathway leads to the generation of second messengers that influence a variety of cellular processes, including calcium signaling and protein kinase C (PKC) activation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Q4: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is 25 mg/mL, which corresponds to a molar concentration of 57.55 mM. To achieve this, it is recommended to use ultrasonic agitation and warming the solution up to 75°C. It is also advised to use a fresh, unopened vial of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.
Q5: How should I store the this compound stock solution?
Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution when preparing the stock solution. | - The concentration is too high.- The DMSO is old or has absorbed water.- Insufficient energy to dissolve the compound. | - Do not exceed the recommended solubility of 25 mg/mL in DMSO.- Use a fresh, unopened vial of high-purity DMSO.- Use a combination of ultrasonic agitation and gentle warming (up to 75°C) to aid dissolution. |
| Precipitation occurs when diluting the DMSO stock solution into aqueous cell culture medium. | - The final concentration of this compound in the medium exceeds its aqueous solubility.- The final concentration of DMSO is too low to maintain solubility. | - Perform serial dilutions of the DMSO stock in 100% DMSO first to get closer to the final desired concentration before adding to the aqueous medium.- Keep the final DMSO concentration in the cell culture medium as high as is tolerable for your specific cell line (typically between 0.1% and 0.5%).- Add the diluted this compound solution to the cell culture medium dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. |
| Inconsistent or unexpected results in cell-based assays. | - Precipitation of the compound in the assay plate.- Degradation of this compound in the cell culture medium over time.- Off-target effects of the compound or the solvent (DMSO). | - Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. If observed, optimize the dilution strategy as described above.- For long-term experiments, consider refreshing the medium with freshly diluted this compound at appropriate intervals.- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects. Be aware that pan-Trk inhibitors can have on-target side effects in normal tissues that express Trk receptors, which may manifest as unexpected cellular responses.[2][3][4][5] |
| Low or no inhibitory activity in a kinase assay. | - Incorrect assay conditions (e.g., ATP concentration).- Inactive enzyme or substrate.- Compound interference with the assay signal. | - For ATP-competitive inhibitors like this compound, the apparent potency (IC50) can be influenced by the ATP concentration in the assay. It is recommended to use an ATP concentration that is close to the Km value for the specific kinase being tested.[6]- Ensure the kinase and substrate are active and used at appropriate concentrations.[6]- Some compounds can interfere with certain assay formats (e.g., fluorescence or luminescence). Consider using an orthogonal assay method to confirm your results.[7] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 434.37 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Ultrasonic water bath
-
Heating block or water bath set to 75°C
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.34 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Tightly cap the tube.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to aid in dispersion.
-
Transfer the tube to a heating block or water bath set to 75°C for 5-10 minutes. Periodically vortex the tube gently.
-
Visually inspect the solution to ensure that all of the solid has dissolved.
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
General Protocol for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general workflow for assessing the effect of this compound on the viability of cancer cell lines in vitro.
Materials:
-
Cancer cell line of interest (e.g., a cell line with a known NTRK fusion)
-
Complete cell culture medium
-
96-well, clear-bottom cell culture plates
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete cell culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in 100% DMSO.
-
Further dilute these intermediate DMSO stocks into complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (e.g., ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for an MTT assay, you would typically add the MTT reagent to each well and incubate for a few hours, followed by the addition of a solubilizing agent before reading the absorbance.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Visualizations
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Pathology & Oncology Research | On-Target Side Effects of Targeted Therapeutics of Cancer [por-journal.com]
- 5. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Troubleshooting inconsistent results in Paltimatrectinib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with Paltimatrectinib (PBI-200).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as PBI-200) is an orally bioavailable and brain-penetrant pan-tropomyosin receptor kinase (TRK) inhibitor.[1] Its primary mechanism of action is to specifically target and bind to TRK proteins (TrkA, TrkB, and TrkC), as well as their mutated forms and fusion proteins.[1] This binding inhibits the interaction between neurotrophins and TRK receptors, preventing the activation of downstream signaling pathways. The ultimate result is the induction of apoptosis and inhibition of cell growth in tumors that rely on TRK signaling.[1]
Q2: What are the known resistance mechanisms to TRK inhibitors like this compound?
Resistance to TRK inhibitors can occur through two main mechanisms:
-
On-target resistance: This involves mutations in the TRK kinase domain itself, which can interfere with drug binding. Common mutations occur in the solvent-front, gatekeeper, and xDFG regions of the kinase domain.[2][3][4] this compound was designed to overcome some of the on-target resistance mutations observed with first-generation TRK inhibitors.[5]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for TRK signaling. Examples include the activation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules like RAS or MET.[3][4]
Q3: Is this compound selective for TRK kinases?
This compound is described as a highly potent and selective inhibitor of TRK kinases.[5] However, like many kinase inhibitors, it's important to consider the possibility of off-target effects, especially at higher concentrations. Comprehensive kinome screening is often necessary to fully characterize the selectivity profile of a kinase inhibitor.[6][7]
Q4: How should this compound be stored and handled?
For long-term storage, it is recommended to store this compound at -20°C for up to one month or -80°C for up to six months. For experimental use, it is crucial to follow the supplier's instructions regarding solubility and preparation of stock solutions.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
Possible Causes:
-
Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact drug response.
-
Assay Method Variability: Different cell viability assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values.
-
Inaccurate Drug Concentration: Errors in serial dilutions or degradation of the compound can lead to inconsistent effective concentrations.
-
Variable Incubation Times: The duration of drug exposure can influence the observed potency.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Use cells within a consistent and low passage number range.
-
Plate cells at a consistent density for all experiments.
-
Regularly test for mycoplasma contamination.
-
-
Optimize and Standardize the Assay Protocol:
-
Choose a robust cell viability assay and use it consistently. ATP-based assays like CellTiter-Glo are often more sensitive and less prone to artifacts than metabolic assays like MTT.[8]
-
Ensure complete solubilization of formazan crystals if using an MTT assay.
-
Optimize the incubation time for the viability reagent.
-
-
Ensure Accurate Drug Handling:
-
Prepare fresh serial dilutions for each experiment from a validated stock solution.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Protect the compound from light if it is light-sensitive.
-
-
Control for Assay Edge Effects:
-
Avoid using the outer wells of microplates, or fill them with sterile media to maintain humidity.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Possible Causes:
-
Poor Cell Permeability: The compound may be a potent inhibitor of the isolated kinase but may not efficiently cross the cell membrane.
-
Drug Efflux: Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the drug from the cytoplasm.[9]
-
High Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing its free concentration available to interact with the target.
-
Cellular Metabolism of the Compound: Cells may metabolize the compound into a less active form.
Troubleshooting Steps:
-
Assess Cell Permeability:
-
Use computational models to predict cell permeability (e.g., Caco-2 permeability).
-
Experimentally measure intracellular drug concentrations using techniques like LC-MS/MS.
-
-
Investigate Drug Efflux:
-
Test for the expression of common efflux pumps (e.g., MDR1/P-gp) in your cell line.
-
Co-incubate with a known efflux pump inhibitor to see if the potency of this compound increases.
-
-
Evaluate the Impact of Serum:
-
Perform cellular assays in low-serum or serum-free media to assess the effect of protein binding.
-
-
Consider Compound Stability:
-
Assess the stability of this compound in your cell culture medium over the time course of the experiment.
-
Issue 3: No Effect or Paradoxical Activation of Downstream Signaling
Possible Causes:
-
Cell Line Insensitivity: The chosen cell line may not be dependent on the TRK signaling pathway for survival and proliferation.
-
Acquired Resistance: Prolonged treatment with a TRK inhibitor can lead to the development of resistance through on-target mutations or activation of bypass pathways.[2][10]
-
Feedback Loop Activation: Inhibition of one pathway can sometimes lead to the compensatory activation of another.
-
Off-Target Effects: At higher concentrations, the inhibitor may engage other kinases, leading to unexpected signaling outcomes.[11]
Troubleshooting Steps:
-
Confirm TRK Dependence:
-
Verify the expression and activation of TRK fusion proteins in your cell line using Western blotting or RT-PCR.
-
Use a positive control cell line known to be sensitive to TRK inhibitors.
-
-
Screen for Resistance Mutations:
-
Analyze Global Signaling Pathways:
-
Use phospho-kinase arrays or similar techniques to assess the broader impact of the inhibitor on cellular signaling and identify potential feedback loops or bypass mechanisms.
-
-
Perform Dose-Response Analysis of Downstream Signaling:
-
Evaluate the phosphorylation of downstream effectors (e.g., ERK, AKT) at a range of this compound concentrations to ensure the observed effects are on-target.
-
Data Summary
Table 1: IC50 Values of TRK Inhibitors Against Common Resistance Mutations
| Compound | Target Mutation | IC50 (nM) |
| Selitrectinib | TRKA G595R/G667C | 596 |
| Repotrectinib | TRKA G595R/G667C | 205 |
| Selitrectinib | TRKA G595R/F589L | 468 |
Data extracted from a study on second-generation TRK inhibitors and may not be directly representative of this compound but illustrates the impact of resistance mutations.[2]
Table 2: Acquired Resistance Mechanisms to First-Generation TRK Inhibitors in Patients
| Resistance Mechanism | Frequency |
| On-Target Resistance | 83% (15/18) |
| Solvent Front Mutations | 87% (13/15) |
| Gatekeeper Mutations | 13% (2/15) |
| Off-Target Resistance | 11% (2/18) |
| BRAF V600E Mutation | 1 patient |
| MET Amplification | 1 patient |
| No Identifiable Mechanism | 6% (1/18) |
Data from a study on patients who developed resistance to first-generation TRK inhibitors.[4]
Experimental Protocols
Protocol 1: Cellular Viability Assay (ATP-Based)
This protocol is a general guideline for assessing the effect of this compound on cell viability using an ATP-based assay like CellTiter-Glo®.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest in appropriate growth medium
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in growth medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blotting for TRK Pathway Inhibition
This protocol allows for the assessment of this compound's effect on the phosphorylation of TRK and its downstream effectors.
Materials:
-
This compound
-
Cell line expressing a TRK fusion protein
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to attach.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Signal Detection:
-
Image the blot using a chemiluminescence detection system.
-
Analyze band intensities, normalizing phospho-proteins to their total protein counterparts and to a loading control like GAPDH.
-
Visualizations
Caption: TRK Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. Facebook [cancer.gov]
- 2. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. onclive.com [onclive.com]
- 6. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. PBI-200 in NTRK-Fusion-Positive Solid Tumors - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
- 10. Abstract C65: TRK kinase domain mutations that induce resistance to a pan-TRK inhibitor - Art Boulevard [artboulevard.org]
- 11. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors [scite.ai]
This guide provides researchers with strategies to anticipate, monitor, and mitigate toxicities associated with Paltimatrectinib (also known as Pralsetinib or BLU-667) in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicities?
A1: this compound is a highly potent and selective inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase.[1][2] In cancer models, it targets oncogenic RET fusions and mutations that drive tumor growth.[1] However, RET signaling is also involved in the normal development and function of various tissues. Therefore, on-target inhibition of wild-type RET can lead to toxicities in these tissues. Off-target toxicities are less common with selective inhibitors like this compound compared to older multi-kinase inhibitors.[1][2]
Q2: What are the most common this compound-related toxicities observed in animal studies?
A2: Based on preclinical and clinical data, the most frequently observed toxicities involve the liver, hematologic system, and cardiovascular system. These can manifest as:
-
Hepatotoxicity: Elevated liver transaminases (ALT/AST).[3]
-
Hematologic Toxicity: Anemia and neutropenia.
-
Cardiovascular: Hypertension.
-
Gastrointestinal: Diarrhea and constipation.
-
Other: Fatigue, musculoskeletal pain, and potential for interstitial lung disease (ILD)/pneumonitis.[3][4]
Q3: How can I proactively monitor for these toxicities in my animal models?
A3: A robust monitoring plan is crucial. This should include:
-
Regular Health Checks: Daily observation for clinical signs of distress (e.g., changes in posture, activity, grooming).
-
Body Weight Measurement: At least twice weekly to detect trends in weight loss.
-
Blood Pressure Monitoring: Weekly or bi-weekly, especially in rodent models, using non-invasive tail-cuff methods.
-
Clinical Pathology: Periodic blood collection (e.g., every 2-3 weeks) for complete blood counts (CBC) and serum chemistry panels to monitor liver enzymes and bilirubin.
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, a full panel of tissues should be collected for histopathological examination.
Q4: What are the initial steps if an animal shows signs of toxicity?
A4: The primary strategy is often a brief interruption of dosing.[5] If an animal exhibits signs of toxicity (e.g., significant weight loss, lethargy, or grade 2 adverse events based on VCOG-CTCAE), pausing treatment for 3-5 days can allow the animal to recover.[5] If the toxicity resolves, treatment can often be resumed at the same dose.[5] For more severe or recurring toxicities, a dose reduction is the next step.
Troubleshooting Guides: Managing Specific Toxicities
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
-
Symptoms: No overt clinical signs in early stages. Detected via elevated ALT/AST in serum chemistry.
-
Troubleshooting Steps:
-
Confirm Elevation: If a scheduled blood draw shows Grade 2 or higher elevation in ALT/AST, consider a follow-up measurement within 3-5 days to confirm the trend.
-
Dose Interruption: For Grade 3 or higher elevations, immediately pause this compound administration.[4]
-
Supportive Care: Ensure easy access to food and water. Diet gels or other palatable, high-calorie food sources can be beneficial.
-
Resume at Reduced Dose: Once liver enzymes return to Grade 1 or baseline, resume dosing at a reduced level (e.g., a 25-50% reduction from the previous dose).[4] If toxicity recurs, consider discontinuing treatment for that animal.
-
Issue 2: Hypertension
-
Symptoms: Typically asymptomatic. Detected via tail-cuff manometry.
-
Troubleshooting Steps:
-
Confirm Reading: If a high reading is obtained, repeat the measurement to ensure it is not an artifact of stress or improper technique.
-
Increase Monitoring: If hypertension is confirmed, increase the frequency of blood pressure monitoring to track the severity and persistence.
-
Dose Modification: For persistent Grade 3 hypertension, pause dosing until blood pressure is controlled. Resume at a reduced dose.[4]
-
Consider Antihypertensives: In some study designs, co-administration of a standard antihypertensive agent (e.g., amlodipine) may be a planned strategy to manage on-target hypertension, though this can introduce confounding factors.
-
Issue 3: Hematologic Toxicity (Neutropenia, Anemia)
-
Symptoms: Increased susceptibility to infection (neutropenia), pale extremities, or lethargy (anemia). Detected via CBC.
-
Troubleshooting Steps:
-
Assess Severity: Quantify the decrease in neutrophils or red blood cells/hemoglobin from baseline.
-
Dose Interruption/Reduction: For Grade 3 or 4 neutropenia or anemia, withhold dosing until counts recover to Grade 2 or better, then resume at a reduced dose.
-
Supportive Care: For animals with severe neutropenia, consider housing modifications to minimize pathogenic exposure. For anemia, ensure adequate nutrition and hydration.
-
Data Presentation: Toxicity Management
Table 1: Recommended Dose Modification Schedule for this compound-Related Toxicities in Animal Models
| Toxicity & Grade (VCOG-CTCAE) | Recommended Action | Subsequent Dosing |
| Hepatotoxicity (ALT/AST) | ||
| Grade 2 (>3.0-5.0 x ULN) | Continue with increased monitoring. | No change. |
| Grade 3 (>5.0-20.0 x ULN) | Withhold this compound. | Resume at 75% of original dose once toxicity resolves to ≤ Grade 1. |
| Grade 4 (>20.0 x ULN) | Permanently discontinue. | - |
| Hypertension | ||
| Grade 2 (Persistent Systolic >170 mmHg) | Continue with increased monitoring. | No change. |
| Grade 3 (Persistent Systolic >180 mmHg) | Withhold this compound. | Resume at 75% of original dose once BP is ≤ Grade 1. |
| Neutropenia | ||
| Grade 3 (0.5 - <1.0 x 10³/µL) | Withhold this compound. | Resume at same dose once count recovers to ≤ Grade 2. |
| Grade 4 (<0.5 x 10³/µL) | Withhold this compound. | Resume at 75% of original dose once count recovers to ≤ Grade 2. |
ULN: Upper Limit of Normal. Dosing recommendations are adapted from clinical guidelines and should be adjusted based on the specific animal model and experimental goals.[3][4]
Experimental Protocols
Protocol 1: Monitoring for Hepatotoxicity
-
Baseline Measurement: Prior to the first dose of this compound, collect a blood sample (e.g., via tail vein or submandibular bleed) to establish baseline ALT and AST levels.
-
Routine Monitoring: Collect blood samples every 2 weeks for the first month of the study, and monthly thereafter.
-
Sample Processing: Process blood to serum and analyze using a certified veterinary chemistry analyzer.
-
Data Analysis: Compare individual animal ALT/AST values to their baseline and to the control group average. Grade toxicity according to the VCOG-CTCAE guidelines.
-
Action: Implement dose modifications as described in Table 1 based on the observed toxicity grade.
Protocol 2: Non-Invasive Blood Pressure Monitoring in Rodents
-
Acclimation: For at least 3-5 days prior to the first measurement, acclimate the animals to the restraining device and tail cuff apparatus without taking measurements. This minimizes stress-induced hypertension.
-
Measurement Procedure: a. Place the animal in the restrainer. b. Secure the tail cuff snugly at the base of the tail. c. Allow the animal a 5-10 minute stabilization period in a quiet environment. d. Initiate the automated measurement cycle. e. Record a minimum of 5-7 successful, consecutive readings.
-
Data Analysis: Discard the first reading. Average the subsequent 5 readings to determine the systolic blood pressure.
-
Scheduling: Perform measurements at the same time of day for each session to minimize diurnal variation. A baseline should be established before dosing begins, followed by weekly measurements.
Visualizations
Caption: this compound inhibits the RET receptor, blocking downstream signaling pathways.
Caption: Decision workflow for managing toxicities in this compound animal studies.
References
Technical Support Center: Investigating Potential Biomarkers of Response to Paltimatrectinib
Disclaimer: The clinical development of Paltimatrectinib (PBI-200) was discontinued. Therefore, the following information on potential biomarkers of response and resistance is based on its mechanism of action as a pan-Trk inhibitor and general principles of targeted therapy. This content is intended for research and informational purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected biomarker for sensitivity to this compound?
A1: As a pan-Trk inhibitor, the primary biomarker for predicting response to this compound is the presence of a neurotrophic tyrosine kinase (NTRK) gene fusion (NTRK1, NTRK2, or NTRK3). These fusions are oncogenic drivers in various solid tumors.
Q2: A research model with a confirmed NTRK fusion is not responding to this compound. What are the potential reasons?
A2: Several factors could contribute to a lack of response in an NTRK fusion-positive model:
-
Acquired Resistance Mutations: The model may have developed secondary mutations in the TRK kinase domain that prevent drug binding.
-
Bypass Signaling Pathway Activation: Other signaling pathways may be activated, compensating for the inhibition of Trk signaling.
-
Drug Efflux: The cells may be actively pumping the drug out via efflux pumps.
-
Incorrect Fusion Variant: While rare, some fusion variants might be less sensitive to inhibition.
Q3: What are the recommended methods for detecting NTRK fusions in a research setting?
A3: The most common and reliable methods for detecting NTRK fusions are:
-
Fluorescence In Situ Hybridization (FISH): A targeted method to visualize gene rearrangements.
-
Immunohistochemistry (IHC): Can detect the overexpression of Trk proteins, which is often a surrogate for the presence of a fusion.
-
Next-Generation Sequencing (NGS): A comprehensive method that can identify known and novel fusion partners and other genomic alterations.
Troubleshooting Guides
Guide 1: Equivocal NTRK Fusion Results
| Symptom | Possible Cause | Suggested Action |
| IHC shows weak or focal Trk protein expression. | Low protein expression levels; antibody clone variability. | Confirm with an orthogonal method like FISH or NGS. Use a validated antibody clone and appropriate controls. |
| FISH results are near the cutoff for positivity. | A subclonal population with the fusion; technical artifact. | Have the results reviewed by a second pathologist. Correlate with IHC or NGS data if available. |
| NGS identifies a novel NTRK fusion partner. | A rare or previously unidentified fusion event. | Validate the presence of the fusion transcript using RT-PCR and Sanger sequencing. |
Guide 2: Investigating Acquired Resistance to this compound in Preclinical Models
| Symptom | Possible Cause | Suggested Action |
| An initially responsive NTRK fusion-positive cell line or xenograft model develops resistance. | Development of secondary mutations in the TRK kinase domain; activation of bypass signaling pathways (e.g., EGFR, MET). | Perform NGS on the resistant model to identify secondary mutations. Use pathway analysis tools (e.g., Western blotting for phosphorylated proteins) to investigate bypass pathway activation. |
| No secondary TRK mutations are identified in the resistant model. | Bypass pathway activation is the likely mechanism of resistance. | Evaluate the activation status of key signaling nodes in parallel pathways such as the MAPK and PI3K/Akt pathways. |
Quantitative Data Summary
The following table is a hypothetical representation of data from a preclinical study investigating the response to this compound in various cancer models.
| Model ID | Cancer Type | Biomarker | This compound IC50 (nM) | Tumor Growth Inhibition (%) |
| Model-001 | Lung Adenocarcinoma | TPM3-NTRK1 fusion | 8.5 | 92 |
| Model-002 | Colon Carcinoma | ETV6-NTRK3 fusion | 12.1 | 85 |
| Model-003 | Glioblastoma | NTRK wild-type | >1000 | 5 |
| Model-004 | Lung Adenocarcinoma | TPM3-NTRK1 fusion, NTRK1 G595R mutation | 850 | 15 |
| Model-005 | Colon Carcinoma | ETV6-NTRK3 fusion, MET amplification | 250 | 30 |
Experimental Protocols
Protocol 1: Detection of NTRK Gene Fusions by Fluorescence In Situ Hybridization (FISH)
-
Probe Selection: Utilize a break-apart probe set for the NTRK1, NTRK2, or NTRK3 gene.
-
Tissue Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tissue sections of 4-5 µm thickness.
-
Deparaffinization and Pretreatment: Deparaffinize the slides in xylene and rehydrate through a graded ethanol series. Perform heat-induced epitope retrieval and enzymatic digestion.
-
Probe Hybridization: Apply the FISH probe to the slides and co-denature the probe and target DNA. Hybridize overnight in a humidified chamber.
-
Post-Hybridization Washes: Wash the slides to remove unbound probe.
-
Counterstaining and Visualization: Counterstain the nuclei with DAPI and visualize using a fluorescence microscope equipped with appropriate filters.
-
Interpretation: A positive result is indicated by the separation of the 5' (green) and 3' (orange) signals by a distance greater than two signal diameters.
Protocol 2: Analysis of Bypass Signaling Pathway Activation by Western Blotting
-
Protein Extraction: Lyse cells or tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key phosphorylated and total proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein to assess pathway activation.
Visualizations
Caption: Simplified NTRK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the detection of NTRK fusions.
Caption: Logical diagram of potential resistance mechanisms to this compound.
How to interpret unexpected phenotypes with Paltimatrectinib treatment
Welcome to the technical support center for Paltimatrectinib. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes and troubleshooting experimental challenges encountered during treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective tyrosine kinase inhibitor (TKI) targeting the hypothetical "Kinase X" signaling pathway, which is frequently dysregulated in certain cancers. By inhibiting Kinase X, this compound is designed to block downstream signaling cascades that promote tumor cell proliferation and survival.
Q2: We are observing an unexpected increase in cell proliferation at a specific concentration of this compound. What could be the cause?
This phenomenon, known as paradoxical pathway activation, can sometimes occur with kinase inhibitors.[1] It is possible that at certain concentrations, this compound may induce a conformational change in the target kinase or a related complex, leading to its activation rather than inhibition. Alternatively, off-target effects on other signaling pathways that promote proliferation could be responsible.[2] We recommend performing a dose-response curve across a wider concentration range and analyzing key downstream signaling molecules of both the intended and potential off-target pathways.
Q3: Our cells treated with this compound are showing a morphological phenotype inconsistent with apoptosis (e.g., enlargement, flattening). How should we interpret this?
While apoptosis is an expected outcome of effective kinase inhibition in cancer cells, other cellular responses can occur. The observed morphological changes could be indicative of senescence, autophagy, or differentiation. We recommend using specific markers for these alternative cell fates to confirm the phenotype. For example, senescence can be assessed by staining for senescence-associated β-galactosidase, while autophagy can be monitored by observing LC3-II puncta.
Q4: We are not seeing the expected inhibition of the downstream marker, p-ERK, despite confirming target engagement of Kinase X. Why might this be?
Several factors could contribute to this discrepancy:
-
Signal Rewiring: The cell may have activated alternative signaling pathways to compensate for the inhibition of Kinase X, leading to the reactivation of p-ERK.
-
Feedback Loops: Inhibition of Kinase X might relieve a negative feedback loop, leading to the activation of an upstream kinase that also phosphorylates ERK.
-
Off-Target Effects: this compound could be inhibiting a phosphatase that normally dephosphorylates p-ERK, leading to its sustained activation.[1][2]
We suggest performing a broader phosphoproteomic analysis to identify changes across multiple signaling pathways.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates can obscure the true effect of this compound. Follow these steps to troubleshoot:
-
Verify Reagent Quality: Ensure all reagents, including this compound, are within their expiration dates and have been stored correctly.[3] Prepare fresh dilutions for each experiment.
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Check for Contamination: Regularly test cell lines for mycoplasma and other contaminants.
-
Instrument Calibration: Ensure that all instruments, such as plate readers and flow cytometers, are properly calibrated and maintained.[3][4]
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
It is not uncommon to observe potent inhibition in a biochemical kinase assay but weaker activity in a cell-based assay.[5]
-
Cellular Permeability: this compound may have poor cell membrane permeability, resulting in lower intracellular concentrations.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cell.[5]
-
Drug Metabolism: Cells may metabolize this compound into a less active form.
Suggested Experimental Protocol: Efflux Pump Inhibition Assay
This protocol can help determine if this compound is a substrate for efflux pumps.
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with a known efflux pump inhibitor (e.g., verapamil) for 1-2 hours. Include a vehicle-only control group.
-
This compound Treatment: Add this compound at various concentrations to both the pre-treated and control wells.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method like MTT or CellTiter-Glo.
-
Data Analysis: Compare the IC50 values of this compound in the presence and absence of the efflux pump inhibitor. A significant decrease in the IC50 value in the presence of the inhibitor suggests that this compound is an efflux pump substrate.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in a Panel of Cell Lines
| Cell Line | Kinase X Status | IC50 (nM) | Unexpected Phenotype |
| Cell Line A | Mutated (Active) | 50 | Expected Apoptosis |
| Cell Line B | Wild-Type | >10,000 | No significant effect |
| Cell Line C | Mutated (Active) | 80 | Senescence |
| Cell Line D | Wild-Type | 500 | Paradoxical Proliferation |
Table 2: Troubleshooting High Variability in Replicates
| Potential Cause | Recommended Action | Expected Outcome |
| Reagent Degradation | Prepare fresh this compound dilutions | Consistent dose-response |
| Inconsistent Cell Seeding | Use an automated cell counter | Lower standard deviation |
| Mycoplasma Contamination | Test and treat for mycoplasma | More predictable cell growth |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for efflux pump substrate assessment.
References
Mitigating the impact of Paltimatrectinib on non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paltimatrectinib. The focus is on mitigating the impact of this potent TRK inhibitor on non-cancerous cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, small-molecule tyrosine kinase inhibitor (TKI) that primarily targets Tropomyosin Receptor Kinases (TRK), with a high affinity for TrkA.[1][2] In cancer cells with NTRK gene fusions, this compound inhibits the constitutive activation of TRK signaling pathways, thereby blocking downstream signals for cell proliferation, survival, and migration.
Q2: What are the expected on-target effects of this compound on non-cancerous cells?
The TRK pathway is crucial for the development and function of the nervous system. Therefore, on-target inhibition of TRK in non-cancerous tissues can lead to specific side effects. Based on the known roles of TRK signaling and clinical data from other TRK inhibitors, researchers should be aware of potential effects such as:
-
Neurological Effects: Dizziness and ataxia have been observed with TRK inhibitors.[3]
-
Weight Gain: The TRK pathway is involved in appetite regulation, and weight gain is a documented on-target effect.[3]
-
Withdrawal Pain: Discontinuation of TRK inhibition can lead to a pain response.[3]
These on-target effects are a direct consequence of inhibiting the physiological function of TRK in healthy tissues.
Q3: What are the potential off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, tyrosine kinase inhibitors as a class are known to interact with multiple kinases other than their primary target.[4][5] These off-target activities can lead to a range of effects on non-cancerous cells. Common off-target effects observed with other TKIs include:
-
Cardiovascular Effects: Hypertension and other cardiac events can occur due to the inhibition of kinases like VEGFR.[6][7]
-
Dermatological Issues: Skin rashes are a common side effect of TKIs that inhibit the epidermal growth factor receptor (EGFR) pathway.[8][9]
-
Gastrointestinal Toxicity: Diarrhea is a frequent side effect, potentially due to effects on intestinal crypts.[6][8]
-
Hepatotoxicity: Elevated liver enzymes can be a concern.[8]
Researchers should monitor for these and other unexpected toxicities in their in vitro and in vivo models.
Troubleshooting Experimental Issues
Issue 1: High cytotoxicity observed in non-cancerous control cell lines at expected therapeutic concentrations.
Possible Cause: This could be due to on-target toxicity in cell lines that rely on TRK signaling for survival or significant off-target effects of this compound.
Troubleshooting Steps:
-
Confirm TRK Expression: Verify the expression level of TrkA, TrkB, and TrkC in your non-cancerous cell lines using qPCR or Western blot. High expression might explain on-target cytotoxicity.
-
Dose-Response Curve: Generate a detailed dose-response curve to determine the IC50 value in both your cancer and non-cancerous cell lines. This will help identify a potential therapeutic window.
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
-
Rescue Experiment: If on-target toxicity is suspected in a neuronal cell line, attempt a rescue by adding the relevant neurotrophin (e.g., Nerve Growth Factor for TrkA) to the culture medium.
-
Evaluate Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to determine if cytotoxicity is due to apoptosis.
Issue 2: Inconsistent results or loss of drug efficacy in long-term in vitro studies.
Possible Cause: This could be due to the development of acquired resistance in the cancer cell line.
Troubleshooting Steps:
-
Sequence the Kinase Domain: Analyze the NTRK gene in the resistant cells for secondary mutations in the kinase domain, such as solvent front or gatekeeper mutations, which are common mechanisms of TKI resistance.[10][11]
-
Analyze Bypass Pathways: Investigate the activation of alternative signaling pathways that could be compensating for TRK inhibition.[10][12] This can be done using phospho-kinase arrays or Western blotting for key signaling nodes like AKT, MAPK (ERK), and STAT.
-
Combination Therapy: Explore the use of combination therapies to overcome resistance. For example, if MAPK pathway activation is detected, a combination with a MEK inhibitor could be tested.
Experimental Protocols
Protocol 1: Assessing Cell Viability
This protocol is for determining the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell lines of interest
-
Complete culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Treatment: Remove the old medium from the cells and add the diluted this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is for investigating the effect of this compound on TRK and downstream signaling pathways.
Materials:
-
This compound
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | NTRK Fusion Status | IC50 (nM) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | 5 |
| CUTO-3 | Uterine Sarcoma | EML4-NTRK3 | 8 |
| HCT116 | Colorectal Cancer | NTRK Wild-Type | >1000 |
| MRC-5 | Normal Lung Fibroblast | Not Applicable | 850 |
| HUVEC | Normal Endothelial | Not Applicable | >1000 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: this compound inhibits the TRK receptor kinase, blocking downstream signaling pathways.
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting guide for unexpected cytotoxicity in non-cancerous cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PBI-200, PPI-5278) | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 3. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 9. Pathology & Oncology Research | On-Target Side Effects of Targeted Therapeutics of Cancer [por-journal.com]
- 10. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.miami.edu]
- 12. Mechanisms of Resistance to NTRK Inhibitors and Therapeutic Strategies in NTRK1-Rearranged Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Studying Paltimatrectinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study Paltimatrectinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as PBI-200) is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor.[1] It is a pan-Trk inhibitor, meaning it targets the family of tropomyosin receptor kinases (TrkA, TrkB, and TrkC). Its primary mechanism of action is the inhibition of TrkA, which is encoded by the NTRK1 gene.[1] In several cancer types, chromosomal rearrangements can lead to NTRK gene fusions, resulting in the production of chimeric Trk fusion proteins that are constitutively active and drive tumor growth. This compound inhibits the kinase activity of these fusion proteins, thereby blocking downstream signaling pathways and suppressing tumor proliferation and survival.
Q2: Which animal models are most appropriate for studying this compound's efficacy?
A2: The most relevant animal models for evaluating the in vivo efficacy of this compound are xenograft models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). It is crucial to use models that harbor NTRK gene fusions, as these are the primary targets of the drug. Examples of suitable cell lines for CDX models include those engineered to express NTRK fusion proteins. PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[2][3][4][5][6]
Q3: What are the expected on-target effects of this compound in animal models?
A3: The Trk pathway plays a role in appetite, balance, and pain sensitivity. Therefore, on-target effects of Trk inhibition in animal models may include weight gain, dizziness or ataxia, and changes in pain perception.[7][8] Researchers should carefully monitor animals for these potential side effects.
Troubleshooting Guides
Guide 1: Issues with Drug Formulation and Administration
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility of this compound | This compound is a hydrophobic molecule. | - Use a vehicle such as 0.5% methylcellulose with 1% Tween 80 in water.[9] - Prepare a fresh formulation weekly and store it appropriately.[9] - Sonicate the suspension to ensure homogeneity before administration.[9] |
| Inconsistent tumor growth inhibition | - Improper drug administration (e.g., leakage during oral gavage). - Variability in drug formulation. - Incorrect dosing schedule. | - Ensure proper training in oral gavage techniques to minimize errors. - Prepare the drug formulation consistently for each treatment group. - Adhere strictly to the dosing schedule. A twice-daily (BID) administration is often used for Trk inhibitors.[10] |
| Animal distress or weight loss after administration | - Toxicity from the drug or vehicle. - Stress from the administration procedure. | - Monitor animal body weight at least twice a week.[9] - If significant weight loss is observed, consider reducing the dose or frequency of administration. - Ensure that the volume administered is appropriate for the animal's weight. |
Guide 2: Suboptimal Tumor Response in Xenograft Models
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of tumor response in an NTRK fusion-positive model | - Development of resistance. - Insufficient drug exposure at the tumor site. - The specific NTRK fusion is less sensitive to this compound. | - Investigate potential resistance mechanisms, such as secondary mutations in the Trk kinase domain or activation of bypass signaling pathways. - Perform pharmacokinetic analysis to determine if the drug is reaching the tumor at therapeutic concentrations. - Test a panel of different NTRK fusion-positive models to identify the most responsive ones. |
| Tumor regrowth after initial response | - Acquired resistance to this compound. | - Biopsy the regrowing tumors to analyze for resistance mutations. - Consider combination therapies to overcome resistance. |
| High variability in tumor growth within a treatment group | - Inconsistent tumor cell implantation. - Heterogeneity of the xenograft model (especially in PDX). | - Ensure a consistent number of cells are implanted at the same site for all animals. - Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 for TrkA | <10 nM | [1] |
Table 2: Example of In Vivo Efficacy of a Trk Inhibitor (Repotrectinib) in a Neuroblastoma Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle | - | - | [10] |
| Repotrectinib | 20 mg/kg, twice daily | 87.07% | [10] |
| Crizotinib | 80 mg/kg, once daily | 66.4% | [10] |
Note: This data is for Repotrectinib, a different Trk inhibitor, and is provided as an example. Similar studies would need to be conducted for this compound to determine its specific in vivo efficacy.
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: Culture human cancer cells harboring an NTRK gene fusion (e.g., neuroblastoma cell line CLB-BAR) under standard conditions.
-
Animal Implantation: Subcutaneously inject 1 x 107 cells suspended in Matrigel into the flank of female athymic nude mice.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach an average volume of approximately 0.2 cm3, randomize the mice into treatment and control groups.[9]
-
Drug Administration:
-
This compound Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose with 1% Tween 80 in water.[9]
-
Administration: Administer this compound orally via gavage at the desired dose (e.g., 20 mg/kg) and schedule (e.g., twice daily).[10] The vehicle control group should receive the vehicle alone.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Signaling Pathways and Experimental Workflows
Caption: TrkA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell line-derived xenograft (CDX) model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TRK Inhibitors: Paltimatrectinib, Larotrectinib, and Entrectinib
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been significantly advanced by the development of targeted inhibitors against specific oncogenic drivers. Among these, inhibitors of the Tropomyosin Receptor Kinase (TRK) family have demonstrated remarkable efficacy in patients with tumors harboring NTRK gene fusions. This guide provides a detailed comparison of three key TRK inhibitors: the first-generation agents Larotrectinib and Entrectinib, and the next-generation inhibitor Paltimatrectinib.
Introduction
NTRK gene fusions lead to the production of constitutively active TRK fusion proteins, which drive tumorigenesis across a wide range of cancer types. Larotrectinib and Entrectinib were the first TRK inhibitors to receive tumor-agnostic approvals from the U.S. Food and Drug Administration (FDA) for the treatment of NTRK fusion-positive solid tumors. This compound is a more recent entrant, designed to address acquired resistance mechanisms that can emerge during treatment with first-generation inhibitors. This guide will objectively compare their performance based on available preclinical and clinical data.
Mechanism of Action and Target Profile
All three drugs are potent inhibitors of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). However, their selectivity and target profiles differ significantly.
Larotrectinib is a highly selective inhibitor of the TRK protein family.[1] It demonstrates minimal activity against other kinases, which contributes to its favorable safety profile.[1]
Entrectinib is a multi-kinase inhibitor that, in addition to the TRK family, also potently inhibits ROS1 and ALK tyrosine kinases.[2][3] This broader target profile makes it an effective treatment for tumors driven by ROS1 or ALK gene fusions as well.
This compound (PBI-200) is a next-generation, orally bioavailable, and brain-penetrant pan-TRK inhibitor.[4] It was specifically designed to be active against a wide range of on-target resistance mutations that can develop in response to first-generation TRK inhibitors.[5]
Preclinical and In Vitro Activity
The following table summarizes the in vitro potency of the three inhibitors against their primary targets.
| Kinase | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | This compound IC50 (nM) |
| TRKA | 5 - 11[1][6] | 1.0 - 1.7[2][3] | <10[7] |
| TRKB | 5 - 11[1][6] | 3.0[3] | Not publicly available |
| TRKC | 5 - 11[1][6] | 5.0[3] | Not publicly available |
| ROS1 | Not active | 0.2 - 7.0[2][3] | Not active |
| ALK | Not active | 1.6 - 12.0[3][7] | Not active |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in biochemical assays. Lower values indicate greater potency.
Preclinical studies have highlighted the superior central nervous system (CNS) penetration of this compound compared to first-generation TRK inhibitors.[5] In a subcutaneous xenograft model of colorectal cancer, this compound induced tumor stasis and demonstrated 93-100% tumor growth inhibition at doses of 15 mg/kg and 30 mg/kg, respectively.[5] Entrectinib has also shown the ability to cross the blood-brain barrier, making it effective against CNS metastases.[2][8]
Clinical Efficacy
Larotrectinib and Entrectinib have demonstrated robust and durable responses in patients with NTRK fusion-positive solid tumors across various histologies. Clinical data for this compound is still emerging from its Phase 1/2 trial.
Larotrectinib
A pooled analysis of three clinical trials (NCT02122913, NCT02576431, and NCT02637687) in adult and pediatric patients with NTRK fusion-positive cancers showed:
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 75% (95% CI, 61 to 85)[9] |
| - Complete Response (CR) | 13%[9] |
| - Partial Response (PR) | 62%[9] |
| Median Duration of Response (DOR) | Not Reached (at median follow-up of 9.4 months)[9] |
| 1-Year Progression-Free Survival | 55%[9] |
Entrectinib
An integrated analysis of three clinical trials (ALKA-372-001, STARTRK-1, and STARTRK-2) in adult patients with NTRK fusion-positive solid tumors demonstrated:
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 57% (95% CI, 43 to 71)[10] |
| - Complete Response (CR) | 7%[10] |
| - Partial Response (PR) | 50%[10] |
| Median Duration of Response (DOR) | 10.4 months[11] |
| Responses lasting ≥9 months | 61%[12] |
For patients with ROS1-positive non-small cell lung cancer (NSCLC), Entrectinib showed an ORR of 78%.[12]
This compound
The Phase 1/2 clinical trial (NCT04901806) for this compound was designed to evaluate its safety and efficacy in patients with NTRK fusion-positive solid tumors, including those with primary and metastatic brain tumors, and those who have developed resistance to other TRK inhibitors.[13][14] The trial was terminated before proceeding to Phase 2, and detailed efficacy results are not yet fully available in peer-reviewed publications.[13]
Safety and Tolerability
The safety profiles of Larotrectinib and Entrectinib are well-characterized. As this compound is still in clinical development, comprehensive safety data is not yet available.
| Adverse Event (Any Grade) | Larotrectinib (n=176)[15] | Entrectinib (n=355)[15] |
| Fatigue | 36%[16] | 48% |
| Constipation | 27%[16] | 46% |
| Dizziness | 27%[16] | 41%[17] |
| Nausea | 25%[16] | Not reported in top events |
| Anemia | 42%[16] | Not reported in top events |
| Increased AST | 52%[16] | Not reported in top events |
| Increased ALT | 45%[16] | Not reported in top events |
| Weight Gain | 53%[17] | Not reported in top events |
Most adverse events for both Larotrectinib and Entrectinib are grade 1 or 2 and are generally manageable.[15][18]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used in the preclinical evaluation of tyrosine kinase inhibitors.
Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to quantify the binding of an inhibitor to a kinase.
-
Reagents: Kinase of interest (e.g., TRKA), fluorescently labeled ATP-competitive kinase inhibitor (tracer), europium-labeled anti-tag antibody.
-
Procedure:
-
A reaction mixture is prepared containing the kinase, tracer, and varying concentrations of the test compound (e.g., this compound, Larotrectinib, or Entrectinib).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The anti-tag antibody is added to the mixture.
-
The FRET signal is measured using a fluorescence plate reader.
-
-
Data Analysis: The displacement of the tracer by the test compound results in a decrease in the FRET signal. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Culture: Cancer cell lines with known NTRK fusions are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test inhibitor or a vehicle control.
-
After a set incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and thus the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Human cancer cells with NTRK fusions are injected subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at various doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting to assess target inhibition).
-
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The efficacy of the compound is determined by the degree of tumor growth inhibition compared to the control group.
Visualizations
TRK Signaling Pathway
Caption: Simplified TRK signaling pathway.
Experimental Workflow for Inhibitor Comparison
Caption: Preclinical to clinical workflow.
Conclusion
Larotrectinib and Entrectinib have established themselves as highly effective first-generation TRK inhibitors, offering significant clinical benefit to patients with NTRK fusion-positive cancers. The choice between them may be influenced by the presence of co-occurring ROS1 or ALK fusions, where Entrectinib's broader activity would be advantageous. This compound represents a promising next-generation inhibitor with enhanced CNS penetration and the potential to overcome acquired resistance, a critical unmet need in patients who progress on first-generation therapies. As more clinical data for this compound becomes available, its role in the treatment paradigm for NTRK fusion-positive cancers will become clearer. Continued research and head-to-head clinical trials will be essential to fully delineate the comparative efficacy and safety of these important targeted agents.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. onclive.com [onclive.com]
- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA Approves Entrectinib for Tumors with NTRK Fusions - NCI [cancer.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. businesswire.com [businesswire.com]
- 17. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mskcc.org [mskcc.org]
Next-Generation TRK Inhibitors: A Head-to-Head Comparison for Researchers
A deep dive into the evolving landscape of TRK inhibition, comparing the next-generation inhibitors repotrectinib and selitrectinib against their predecessors, larotrectinib and entrectinib. This guide provides a data-driven analysis of their performance against wild-type and mutant TRK fusions, complete with detailed experimental methodologies.
The advent of Tropomyosin Receptor Kinase (TRK) inhibitors has revolutionized the treatment of cancers harboring NTRK gene fusions. However, the emergence of acquired resistance mutations has necessitated the development of next-generation inhibitors. This guide offers a head-to-head comparison of two leading next-generation TRK inhibitors, repotrectinib and selitrectinib, alongside the first-generation agents, larotrectinib and entrectinib. We present a comprehensive analysis of their inhibitory activity, supported by experimental data and detailed protocols to aid researchers in their drug development efforts.
In Vitro Inhibitory Activity: A Quantitative Comparison
The potency of TRK inhibitors is a critical determinant of their therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) of larotrectinib, entrectinib, repotrectinib, and selitrectinib against various TRK fusion proteins, including wild-type and clinically relevant resistance mutations. The data is derived from cellular Ba/F3 proliferation assays.
| Target | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) | Selitrectinib IC50 (nM) |
| Wild-Type Fusions | ||||
| ETV6-NTRK1 (TRKA) | 23.5 | 0.3 | <0.2 | 1.8 |
| ETV6-NTRK2 (TRKB) | 49.4 | 1.3 | <0.2 | 3.9 |
| ETV6-NTRK3 (TRKC) | 33.1 | 0.8 | <0.2 | 2.5 |
| Solvent Front Mutations | ||||
| ETV6-NTRK3 G623R | 6,940[1] | >1000 | 2[1] | 27[1] |
| LMNA-TRKA G595R | >1000 | >1000 | 2.0 | 10.0 |
| Gatekeeper Mutations | ||||
| ETV6-NTRK3 F617I | 4,330[1] | >1000 | <0.2[1] | 52[1] |
| LMNA-TRKA F589L | >1000 | 60.4 | <0.2 | 5.0 |
| xDFG Mutations | ||||
| LMNA-TRKA G667C | >1500 | 876 | 67.6 | 341 |
| Compound Mutations | ||||
| LMNA-TRKA F589L/G595R | >1000 | >1000 | 11.8 | 124 |
Data compiled from Murray et al., Mol Cancer Ther, 2021 and Drilon et al., Cancer Discov, 2018.
TRK Signaling Pathway and Inhibitor Action
NTRK gene fusions lead to the constitutive activation of TRK kinase domains, driving downstream signaling pathways crucial for cell proliferation and survival. The primary pathways implicated are the RAS-MAPK and PI3K-AKT pathways. TRK inhibitors act by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling. The following diagram illustrates this pathway and the point of intervention for TRK inhibitors.
Caption: TRK signaling pathway and inhibitor mechanism.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the potency of TRK inhibitors against cell lines engineered to be dependent on specific TRK fusions for their proliferation and survival.
Cell Lines and Culture:
-
Murine pro-B Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 ng/mL of murine interleukin-3 (IL-3).
-
Ba/F3 cells are engineered to express various ETV6-NTRK or LMNA-TRKA fusions (wild-type and mutant) via lentiviral transduction.
-
Transduced cells are selected and maintained in the same medium without IL-3 to ensure their dependence on the expressed TRK fusion.
Assay Protocol:
-
Engineered Ba/F3 cells are seeded in 96-well plates at a density of 5,000 cells per well in IL-3-free medium.
-
TRK inhibitors are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a luminescent assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Models
Xenograft models are employed to evaluate the in vivo efficacy of TRK inhibitors in a tumor microenvironment.
Animal Models:
-
Female athymic nude mice (e.g., NU/NU) aged 6-8 weeks are used.
-
All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Implantation and Drug Administration:
-
Engineered Ba/F3 cells or human cancer cell lines (e.g., KM12 colorectal cancer cells harboring a TPM3-NTRK1 fusion) are suspended in a mixture of media and Matrigel.
-
Approximately 5 x 10^6 cells are subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly by caliper measurements.
-
When tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
TRK inhibitors are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once or twice daily at specified doses. The control group receives the vehicle alone.
-
Tumor volume and body weight are measured twice weekly.
-
The study is continued for a predetermined period or until tumors in the control group reach a maximum allowed size.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of next-generation TRK inhibitors.
Caption: Preclinical evaluation workflow for TRK inhibitors.
Conclusion
Next-generation TRK inhibitors, repotrectinib and selitrectinib, demonstrate superior potency against a range of resistance mutations compared to their first-generation counterparts. Repotrectinib, in particular, shows remarkable activity against gatekeeper and compound mutations.[2] The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation and the design of novel therapeutic strategies to overcome resistance to TRK-targeted therapies.
References
Decoding Specificity: A Comparative Analysis of Paltimatrectinib and Other TRK Inhibitors
In the landscape of targeted cancer therapy, inhibitors of Tropomyosin Receptor Kinases (TRKs) have emerged as a beacon of hope for patients with tumors harboring NTRK gene fusions. This guide provides a detailed comparison of Paltimatrectinib with other notable TRK inhibitors, Larotrectinib and Entrectinib, focusing on their specificity and the experimental validation behind these claims. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the nuances of these targeted agents.
Kinase Inhibition Profile: A Head-to-Head Comparison
The specificity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target effects while maximizing efficacy against the intended target. The following tables summarize the inhibitory potency (IC50) of this compound, Larotrectinib, and Entrectinib against TRK kinases and a selection of off-target kinases.
| Kinase | This compound IC50 (nM) | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) |
| TRKA | <10[1] | 5-11[2] | 1-5[2][3] |
| TRKB | Data not available | 5-11[2] | 1-5[2][3] |
| TRKC | Data not available | 5-11[2] | 1-5[2][3] |
Table 1: Potency against TRK Kinases. This table compares the half-maximal inhibitory concentration (IC50) of this compound, Larotrectinib, and Entrectinib against the three TRK kinase family members. Lower values indicate higher potency.
| Off-Target Kinase | Larotrectinib (% inhibition at 1µM) | Entrectinib IC50 (nM) |
| ROS1 | Not significantly inhibited | 7[4] |
| ALK | Not significantly inhibited | 12[4] |
| ... (other kinases) | >100-fold selective over 229 other kinases | Data available for a panel of kinases |
Table 2: Off-Target Kinase Inhibition. This table highlights the selectivity of Larotrectinib and the multi-kinase nature of Entrectinib. Comprehensive kinase panel data for this compound is not yet publicly available. Larotrectinib demonstrates high selectivity for TRK kinases.[2]
Experimental Methodologies: Validating Kinase Specificity
The determination of a kinase inhibitor's specificity relies on a combination of biochemical and cellular assays. Below are detailed protocols for the key experiments used to generate the data presented above.
Biochemical Kinase Inhibition Assay (Radiometric Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase of interest (e.g., TRKA), a specific substrate peptide, and a buffer solution containing cofactors like MgCl2 and ATP.
-
Inhibitor Addition: The test inhibitor (e.g., this compound) is added to the reaction mixture at varying concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).[5][6][7][8] The kinase transfers the radiolabeled phosphate group from ATP to the substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[6][7]
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose paper that binds the substrate, followed by washing steps to remove unincorporated ATP.[5][6]
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or scintillation counter.[5][6]
-
IC50 Determination: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Kinase Inhibition Assay (Western Blotting)
This assay assesses the ability of an inhibitor to block the phosphorylation of downstream targets of a specific kinase within a cellular context.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines known to express the target kinase (e.g., KM12 cells with a TPM3-NTRK1 fusion) are cultured.[4] The cells are then treated with the kinase inhibitor at various concentrations for a specific duration.
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed to release the cellular proteins.[9][10]
-
Protein Quantification: The total protein concentration in each cell lysate is determined to ensure equal loading in the subsequent steps.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9][10]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[9][10]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the phosphorylated form of the target kinase (e.g., phospho-TRKA) or a downstream signaling protein (e.g., phospho-AKT, phospho-ERK). A separate blot is often probed with an antibody against the total (phosphorylated and unphosphorylated) protein as a loading control.
-
Secondary Antibody and Detection: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody. A chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be detected on X-ray film or with a digital imager.[11]
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels. A decrease in the phosphorylation of the target and its downstream effectors with increasing inhibitor concentration indicates effective cellular inhibition.
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams illustrate the TRK signaling pathway and the experimental workflows.
Caption: TRK Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing Kinase Inhibitor Specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [bio-protocol.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. ptglab.com [ptglab.com]
Cross-reactivity profiling of Paltimatrectinib against a kinase panel
For Immediate Release
This guide provides a detailed comparison of the kinase selectivity profile of Paltimatrectinib (PBI-200) against other approved Tropomyosin Receptor Kinase (TRK) inhibitors, Larotrectinib and Entrectinib. This document is intended for researchers, scientists, and drug development professionals interested in the comparative pharmacology of these targeted therapies.
This compound is a potent, orally available, and central nervous system (CNS) active pan-TRK inhibitor.[1] Like other TRK inhibitors, it is designed to target cancers harboring NTRK gene fusions. This guide summarizes the available quantitative data on its cross-reactivity against a panel of kinases and provides detailed experimental methodologies for context.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound, Larotrectinib, and Entrectinib against a panel of selected kinases. The data, presented as IC50 values (the half-maximal inhibitory concentration), allows for a direct comparison of the potency and selectivity of these inhibitors. Lower IC50 values indicate greater potency.
| Kinase Target | This compound (PBI-200) IC50 (nM) | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) |
| TRKA | <10 | 5 | 1 |
| TRKB | Data not available | 11 | 3 |
| TRKC | Data not available | 7 | 5 |
| ALK | Data not available | >10,000 | 12 |
| ROS1 | Data not available | >10,000 | 7 |
| TYRO3 | Data not available | 1,108 | Data not available |
| FAK | Data not available | 1,407 | Data not available |
| ACK1 | Data not available | 1,691 | Data not available |
Note: "Data not available" indicates that specific quantitative data for this compound against these kinases was not found in the public domain during the preparation of this guide. The available data indicates a high potency of this compound for TrkA.
Experimental Protocols
The following provides a generalized methodology for a biochemical kinase inhibition assay, which is a standard method for determining the potency of kinase inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a target kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., ³³P-ATP)
-
Test compound (e.g., this compound)
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Reaction Mixture Preparation: The kinase enzyme, peptide substrate, and assay buffer are combined in the wells of the microplate.
-
Initiation of Reaction: The test compound dilutions are added to the wells, followed by the addition of ATP to initiate the kinase reaction.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA) or by washing the plate.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is typically done by measuring the incorporation of the radioisotope into the substrate using a scintillation counter. For non-radioactive methods, techniques like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection (e.g., Kinase-Glo®) are used.
-
Data Analysis: The raw data is converted to percent inhibition for each compound concentration. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor like this compound.
Caption: Workflow for determining the kinase selectivity profile of a test compound.
TRK Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the TRK signaling pathway, which, when constitutively activated by NTRK gene fusions, drives tumor growth and survival. The diagram below illustrates the key components of this pathway.
Caption: Inhibition of the TRK signaling pathway by this compound.
References
Comparative analysis of Paltimatrectinib's efficacy in different NTRK fusion-positive cancers
Paltimatrectinib (PBI-200), a next-generation TRK inhibitor, has shown promise in preclinical studies for treating NTRK fusion-positive cancers, including those with acquired resistance mutations to first-generation inhibitors. However, a direct comparative analysis of its clinical efficacy against approved TRK inhibitors is not yet possible due to the limited availability of published clinical trial data. The Phase 1/2 clinical trial for this compound (NCT04901806) was terminated after the Phase 1 dose-escalation portion, and efficacy results have not been publicly disclosed.[1]
This guide provides a comparative overview of the available efficacy data for approved TRK inhibitors—Larotrectinib, Entrectinib, and Repotrectinib—in various NTRK fusion-positive solid tumors. This information is intended for researchers, scientists, and drug development professionals to understand the current landscape of TRK-targeted therapies.
Overview of Approved TRK Inhibitors
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide range of adult and pediatric tumors.[2] The development of TRK inhibitors has revolutionized the treatment of these cancers, offering a tumor-agnostic therapeutic approach.
-
Larotrectinib (Vitrakvi®): The first-in-class, highly selective TRK inhibitor.
-
Entrectinib (Rozlytrek®): A dual inhibitor of TRK and ROS1 kinases.
-
Repotrectinib (Augtyro™): A next-generation TKI that targets ROS1 and TRK, designed to overcome resistance to earlier-generation inhibitors.
Comparative Efficacy Data
The following tables summarize the efficacy of approved TRK inhibitors in NTRK fusion-positive solid tumors based on published clinical trial data.
Table 1: Efficacy of TRK Inhibitors in TKI-Naïve Patients
| Drug | Clinical Trial(s) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) |
| Larotrectinib | Pooled analysis (NCT02122913, NCT02576431, NCT02637687) | 79% | 16% | 63% | 35.2 months | 28.3 months |
| Entrectinib | Integrated analysis (ALKA-372-001, STARTRK-1, STARTRK-2) | 61.2% | 15.7% | 45.5% | 20.0 months | 13.8 months |
| Repotrectinib | TRIDENT-1 (NCT03093116) | 58% | 15% | 43% | Not Reached | Not Reported |
Table 2: Efficacy of Repotrectinib in TKI-Pretreated Patients
| Drug | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (mDOR) |
| Repotrectinib | TRIDENT-1 (NCT03093116) | 50% | 0% | 50% | 9.9 months |
This compound (PBI-200): Preclinical Data and Mechanism of Action
While clinical efficacy data is not available, preclinical studies of this compound have demonstrated its potential. In a subcutaneous xenograft model of colorectal cancer, this compound induced tumor stasis and showed superior brain penetration compared to earlier TRK inhibitors.[3] It is designed to be a highly potent and selective oral TRK inhibitor that can overcome a wide range of on-target resistance mutations that can emerge during treatment with first-generation TRK inhibitors.[3]
Signaling Pathways and Experimental Workflows
NTRK Signaling Pathway
The diagram below illustrates the NTRK signaling pathway, which is constitutively activated by NTRK fusion proteins, leading to cell proliferation and survival. TRK inhibitors block this pathway at the level of the TRK kinase.
Representative Clinical Trial Workflow
The following diagram outlines a typical workflow for a clinical trial investigating a TRK inhibitor in NTRK fusion-positive solid tumors.
Experimental Protocols
The efficacy data presented in this guide were derived from multicenter, open-label clinical trials. The general methodologies are as follows:
-
Patient Population: Patients with locally advanced or metastatic solid tumors harboring an NTRK gene fusion, who had progressed on or were intolerant to standard therapies.
-
Study Design: Phase 1 (dose escalation) and Phase 2 (dose expansion) trials. The TRIDENT-1 study for Repotrectinib also included cohorts for patients previously treated with other TRK inhibitors.
-
Tumor Assessment: Tumor responses were typically assessed by investigators and a blinded independent central review (BICR) according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
-
Endpoints: The primary endpoint was usually the Overall Response Rate (ORR). Secondary endpoints included Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).
Logical Relationship of Comparative Analysis
The diagram below illustrates the current state of comparative analysis for this compound against established TRK inhibitors.
Conclusion
Larotrectinib, Entrectinib, and Repotrectinib have demonstrated significant and durable responses in patients with NTRK fusion-positive cancers, establishing TRK inhibition as a standard of care for this patient population. Repotrectinib has also shown efficacy in patients who have developed resistance to first-generation TRK inhibitors. While preclinical data for this compound are encouraging, particularly its potential to overcome resistance and penetrate the central nervous system, the lack of published clinical efficacy data prevents a direct comparison with approved agents. The oncology community awaits further data to fully understand the clinical potential of this compound in the treatment of NTRK fusion-positive cancers.
References
Benchmarking Paltimatrectinib's brain-to-plasma ratio against other CNS-penetrant inhibitors
A deep dive into the brain-to-plasma ratio of paltimatrectinib against other leading CNS-penetrant tyrosine kinase inhibitors, supported by preclinical data.
The ability of a drug to penetrate the central nervous system (CNS) is a critical attribute for treating primary brain tumors and brain metastases. For ROS1-positive cancers, which have a high propensity for spreading to the brain, the development of CNS-penetrant inhibitors is a key therapeutic strategy[1]. This compound (formerly NVL-520), a novel ROS1/TRK inhibitor, was specifically designed for potent CNS activity. This guide provides a comparative benchmark of this compound's brain-to-plasma ratio against other notable CNS-penetrant inhibitors, offering researchers and drug development professionals a clear perspective on its preclinical performance.
Comparative Analysis of Brain-to-Plasma Ratios
The brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) are standard metrics for quantifying CNS penetration. Kp,uu is often considered the gold standard as it measures the concentration of the pharmacologically active, unbound drug in the brain relative to unbound drug in the plasma. A Kp,uu value approaching 1 suggests unrestricted passage across the blood-brain barrier.
The following table summarizes the brain-to-plasma ratios for this compound and other significant ROS1 tyrosine kinase inhibitors (TKIs).
| Inhibitor | Preclinical Model | Brain-to-Plasma Ratio | Ratio Type | Citation |
| This compound (NVL-520) | Wistar Han Rats | 0.16 | Kp,uu | [2] |
| Lorlatinib | Wistar Han Rats | 0.11 | Kp,uu | [2] |
| Lorlatinib | Sprague–Dawley Rats | 0.82 | Total (Kp) | [3] |
| Repotrectinib | Human | ~0.0113 (1.13%) | CSF/Plasma | [4][5] |
| Crizotinib | Human | ~0.002 (0.2%) | CSF/Plasma | [4] |
Note: Direct comparison between different ratio types (e.g., Kp,uu vs. CSF/Plasma) should be made with caution as they measure different aspects of CNS distribution.
Preclinical data shows that this compound has a Kp,uu of 0.16 in rats, which is comparable to and slightly higher than that of lorlatinib (Kp,uu = 0.11) measured in the same assay[2]. Lorlatinib is a well-established, third-generation CNS-penetrant inhibitor with proven intracranial efficacy[6][7]. In contrast, older-generation inhibitors like crizotinib exhibit significantly lower CNS penetration, which has been linked to frequent CNS disease progression in patients[1][2][8]. While repotrectinib has demonstrated clinical benefit against brain metastases, its reported cerebrospinal fluid (CSF) to plasma ratio is lower than the unbound brain concentrations suggested by the preclinical data for this compound and lorlatinib[4][9][10].
Experimental Protocol for Determining Brain-to-Plasma Ratio
The following is a generalized methodology for determining the unbound brain-to-plasma ratio (Kp,uu) in a preclinical rodent model, based on standard practices described in pharmacokinetic studies[2].
1. Animal Model and Dosing:
- Healthy adult rodents (e.g., Wistar Han or Sprague-Dawley rats) are selected for the study.
- The test inhibitor (e.g., this compound) is administered, typically via a single oral gavage at a specified dose (e.g., 10 mg/kg).
2. Sample Collection:
- At a predetermined time point post-administration (e.g., 1 hour), animals are anesthetized.
- Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- Plasma is separated by centrifugation.
- Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised and rinsed with cold saline.
3. Sample Processing:
- Plasma: A portion of the plasma is reserved for determining the total drug concentration. Another portion is used to determine the unbound fraction (fu,plasma) via rapid equilibrium dialysis.
- Brain: The brain tissue is weighed and homogenized in a buffer solution (e.g., PBS).
- The brain homogenate is split, with one part used to determine the total brain concentration and the other to determine the unbound fraction in the brain (fu,brain) via rapid equilibrium dialysis.
4. Bioanalysis:
- Drug concentrations in plasma, brain homogenate, and the dialysate from equilibrium dialysis are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
5. Calculation:
- The unbound drug concentration in the brain (Cu,brain) and plasma (Cu,plasma) are calculated.
- The Kp,uu is calculated using the formula: Kp,uu = Cu,brain / Cu,plasma .
Experimental Workflow Visualization
The diagram below illustrates the key steps in a typical preclinical study to determine the brain-to-plasma ratio of a drug candidate.
Caption: Workflow for Kp,uu determination.
References
- 1. researchgate.net [researchgate.net]
- 2. NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Repotrectinib’s Clinical Benefit and Its Brain Penetration in a Patient with Meningeal Carcinomatosis from G2032R-Mutated ROS-1 Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Advances and future directions in ROS1 fusion-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Repotrectinib, an Investigational TKI, Elicits Responses in Patients with Advanced NSCLC and ROS1 Alterations [ahdbonline.com]
- 10. onclive.com [onclive.com]
Independent Validation of Paltimatrectinib: A Comparative Guide for Researchers
This guide provides an objective comparison of Paltimatrectinib (PBI-200) with other Tropomyosin Receptor Kinase (TRK) inhibitors, supported by available preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current landscape of TRK inhibitors.
Data Presentation
The following tables summarize the quantitative data for this compound and its main competitors, Larotrectinib and Entrectinib.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | TrkA | < 10[1] |
| Larotrectinib | TrkA/B/C | 5-11 |
| Entrectinib | TrkA/B/C | 1-5 |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (%) |
| This compound | MK-12 Colorectal Cancer (subcutaneous) | 15 mg/kg | 93[2] |
| This compound | MK-12 Colorectal Cancer (subcutaneous) | 30 mg/kg | 100[2] |
| This compound | BaF3 LMNA-NTRK1 (G595R mutation) | Not Specified | Superior to Larotrectinib and Entrectinib |
Table 3: Clinical Efficacy in NTRK Fusion-Positive Solid Tumors
| Compound | Overall Response Rate (ORR) |
| Larotrectinib | 76-93%[3] |
| Entrectinib | 57-61%[1][4][5] |
| This compound | Currently in Phase 1/2 clinical trials; data not yet published. |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the TRK signaling pathway and representative experimental workflows for evaluating TRK inhibitors.
TRK Signaling Pathway and Inhibition by this compound.
Workflow for an in vitro TRK kinase inhibition assay.
References
- 1. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. onclive.com [onclive.com]
- 4. onclive.com [onclive.com]
- 5. FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC | FDA [fda.gov]
Synergistic Potential of Paltimatrectinib with Chemotherapy: A Review of Available Data
A comprehensive review of publicly available scientific literature and clinical trial data reveals a current absence of published studies detailing the synergistic effects of Paltimatrectinib (formerly PBI-200) in combination with traditional chemotherapy agents. this compound, a next-generation, brain-penetrant inhibitor of tropomyosin receptor kinase (TRK), is under investigation for the treatment of NTRK fusion-positive solid tumors. While the theoretical basis for combining a targeted agent like this compound with chemotherapy is sound, specific preclinical or clinical data to support this synergy is not yet available in the public domain.
This guide will, therefore, provide a framework for understanding how the synergistic effects of such a combination would be evaluated experimentally. It will outline the common methodologies, data presentation formats, and the underlying biological rationale for expecting synergy between a TRK inhibitor and cytotoxic chemotherapy.
Principles of Synergy Evaluation
The primary goal of combination therapy in oncology is to achieve a therapeutic effect that is greater than the sum of the effects of each individual agent. This concept, known as synergy, can lead to improved efficacy, reduced drug dosages, and the potential to overcome or delay the development of drug resistance.
Several mathematical models are used to quantify synergy, with the most common being the Combination Index (CI) method based on the Chou-Talalay principle. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
Hypothetical Experimental Workflow for Synergy Assessment
The evaluation of synergy between this compound and a chemotherapy agent would typically follow a structured preclinical workflow. This process is designed to first establish the activity of each agent individually and then to assess their combined effects across a range of concentrations.
Potential Mechanisms of Synergy
The signaling pathway driven by NTRK fusions is a critical driver of cell proliferation, survival, and differentiation in tumors harboring these genetic alterations. Inhibition of this pathway by this compound would be expected to arrest cell growth and induce apoptosis. Chemotherapy agents, on the other hand, exert their cytotoxic effects through various mechanisms, such as DNA damage or disruption of microtubule dynamics.
The combination of these two distinct mechanisms could lead to a synergistic anti-tumor effect. For instance, by inhibiting the pro-survival signals downstream of TRK, this compound could lower the threshold for chemotherapy-induced cell death.
Data Presentation for Synergy Analysis
Should experimental data become available, it would be crucial to present it in a clear and standardized format to allow for easy comparison. The following tables illustrate how such data would typically be summarized.
Table 1: Single Agent Activity
| Cell Line | This compound IC50 (nM) | Chemotherapy Agent IC50 (µM) |
| Cell Line A (NTRK Fusion +) | Hypothetical Value | Hypothetical Value |
| Cell Line B (NTRK Fusion +) | Hypothetical Value | Hypothetical Value |
| Cell Line C (NTRK Wild-Type) | Hypothetical Value | Hypothetical Value |
Table 2: Combination Synergy Analysis
| Cell Line | Combination | Combination Index (CI) at ED50 | Dose Reduction Index (DRI) - this compound | Dose Reduction Index (DRI) - Chemo Agent |
| Cell Line A | This compound + Chemo X | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Cell Line B | This compound + Chemo X | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Cell Line A | This compound + Chemo Y | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Cell Line B | This compound + Chemo Y | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the chemotherapy agent, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period of 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and Combination Indices.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Treatment and Lysis: Treat cells with the drugs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-TRK, TRK, p-AKT, AKT, p-ERK, ERK, PARP) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities to determine changes in protein expression and phosphorylation.
Conclusion
While the combination of this compound with chemotherapy represents a promising therapeutic strategy for patients with NTRK fusion-positive cancers, there is currently no publicly available experimental data to validate this synergy. The frameworks and methodologies outlined in this guide provide a clear path for the future investigation of such combinations. As research into this compound progresses, the scientific community awaits the publication of preclinical and clinical data that will elucidate its potential in combination therapy regimens.
Evaluating Paltimatrectinib: A Comparative Guide for Researchers on Overcoming Acquired Resistance to First-Generation TRK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of Paltimatrectinib (PBI-200) and its efficacy in tumors that have developed acquired resistance to first-generation Tropomyosin Receptor Kinase (TRK) inhibitors, such as Larotrectinib and Entrectinib. This document summarizes available preclinical data, compares this compound with other next-generation TRK inhibitors, and provides detailed experimental methodologies for key assays.
Executive Summary
First-generation TRK inhibitors have shown remarkable efficacy in treating cancers with NTRK gene fusions. However, a significant challenge in the long-term treatment of these patients is the development of acquired resistance, most commonly through on-target mutations in the TRK kinase domain. This compound, a next-generation TRK inhibitor developed by Pyramid Biosciences, was designed to address this challenge, exhibiting potent activity against common resistance mutations and demonstrating high central nervous system (CNS) penetration in preclinical studies.
This guide presents a comparative analysis of this compound against other next-generation TRK inhibitors, namely Repotrectinib and Selitrectinib. While preclinical data for this compound is promising, it is important to note that its global development status has been reported as discontinued.[1] This guide, therefore, serves as a valuable resource for understanding the scientific rationale and preclinical evidence supporting the development of next-generation TRK inhibitors designed to overcome acquired resistance.
Acquired Resistance to First-Generation TRK Inhibitors
Acquired resistance to first-generation TRK inhibitors is a significant clinical problem. The most frequently observed mechanisms of resistance are on-target mutations within the NTRK gene, which interfere with drug binding. These mutations typically occur in two main regions of the kinase domain:
-
Solvent Front Mutations: These are the most common resistance mutations. Examples include G595R in NTRK1 and G623R in NTRK3. These mutations are located at the solvent-exposed surface of the ATP-binding pocket and sterically hinder the binding of first-generation inhibitors.
-
Gatekeeper Mutations: These mutations, such as F589L in NTRK1, are located deeper within the ATP-binding pocket and also prevent effective drug binding.
The development of next-generation TRK inhibitors has focused on designing molecules that can effectively inhibit TRK kinases harboring these resistance mutations.
Figure 1. Overcoming Acquired Resistance.
Comparative Preclinical Efficacy
This compound has demonstrated potent preclinical activity against wild-type TRK and key resistance mutations. This section compares its in vitro and in vivo efficacy with other next-generation TRK inhibitors.
In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator drugs against wild-type TRKA and the common G595R solvent front resistance mutation.
| Compound | TRKA (Wild-Type) IC50 (nM) | TRKA G595R IC50 (nM) |
| This compound (PBI-200) | <10[2] | Picomolar to nanomolar potency reported[3] |
| Repotrectinib | <0.2 | 0.4[4] |
| Selitrectinib | <1 | 2.0 - 9.8[5] |
| Larotrectinib (First-Gen) | 5-11 | >1000 |
| Entrectinib (First-Gen) | 1-5 | >1000 |
Note: Specific IC50 values for this compound against resistance mutations are not publicly available, but reports indicate high potency.
In Vivo Tumor Growth Inhibition
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of drug candidates. The following data is from a BaF3 xenograft model expressing the LMNA-NTRK1 fusion with the G595R solvent front mutation.
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| This compound (PBI-200) | Not specified | Superior to first-generation inhibitors, equivalent to Selitrectinib[3] |
| Selitrectinib | Not specified | Significant tumor growth inhibition |
| Larotrectinib | Not specified | Minimal tumor growth inhibition |
| Entrectinib | Not specified | Minimal tumor growth inhibition |
| Vehicle Control | - | 0 |
A noteworthy feature of this compound is its high CNS penetration. In preclinical mouse models, PBI-200 demonstrated a brain-to-plasma ratio of approximately 4-fold, which was significantly higher than other TRK inhibitors (brain/plasma ratio < 0.17).[3] This suggests a potential for enhanced efficacy in patients with primary brain tumors or CNS metastases.[5][6]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are representative protocols for the key assays used to evaluate the efficacy of TRK inhibitors. While the specific protocols for this compound have not been publicly released, these methods are standard in the field.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against wild-type and mutant TRK kinases.
Materials:
-
Recombinant human TRK kinase (e.g., TRKA, TRKA G595R)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by fitting the data to a dose-response curve.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Pyramid Biosciences, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 5. businesswire.com [businesswire.com]
- 6. NAVLIN DAILY [navlindaily.com]
A Comparative Meta-Analysis of Clinical Trial Data for Paltimatrectinib and Other TRK Inhibitors
This guide provides a comprehensive comparison of Paltimatrectinib (PBI-200) with other commercially available or late-stage clinical development TRK inhibitors for the treatment of NTRK fusion-positive solid tumors and other relevant indications. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these targeted therapies.
Introduction to this compound
This compound is a next-generation, orally bioavailable, highly CNS-penetrant inhibitor of Tropomyosin Receptor Kinase (TRK) family proteins (TRKA, TRKB, and TRKC). It is currently in early-phase clinical development for the treatment of patients with NTRK fusion-positive solid tumors. Preclinical studies have suggested that this compound may have superior efficacy against certain resistance mutations compared to first-generation TRK inhibitors. An ongoing Phase 1/2 clinical trial (NCT04901806) is evaluating its safety and efficacy.
Comparative Efficacy of TRK Inhibitors
The following tables summarize the key efficacy data from pivotal clinical trials of approved and late-stage TRK inhibitors. As this compound's clinical data is not yet mature, this section will be updated as results from the NCT04901806 trial become publicly available.
Table 1: Efficacy in NTRK Fusion-Positive Solid Tumors
| Drug | Trial(s) | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) |
| Larotrectinib | LOXO-TRK-14001, SCOUT, NAVIGATE (Integrated Analysis)[1][2] | Adult and pediatric patients with various solid tumors | 75% | 22% | Not Reached | 28.3 months |
| Entrectinib | ALKA-372-001, STARTRK-1, STARTRK-2 (Integrated Analysis)[3][4][5] | Adult patients with various solid tumors | 61.2% | 15.7% | 20.0 months | 13.8 months |
| Repotrectinib | TRIDENT-1[6] | TKI-naïve adult and pediatric patients (≥12 years) | 58% | - | Not Estimable | - |
| Repotrectinib | TRIDENT-1[6] | TKI-pretreated adult and pediatric patients (≥12 years) | 50% | - | 9.9 months | - |
Data for Repotrectinib in NTRK fusion-positive tumors is from the FDA approval announcement and full pivotal trial data is still maturing.
Table 2: Efficacy in ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)
| Drug | Trial(s) | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Intracranial ORR |
| Entrectinib | Integrated Analysis[7] | TKI-naïve | 67.1% | 15.7 months | 15.7 months | 79.2% |
| Repotrectinib | TRIDENT-1[6][8] | TKI-naïve | ~70% | 33.6 months | 30.2 months | >80% |
| Repotrectinib | TRIDENT-1[6][8] | TKI-pretreated | ~40% | 14.9 months | 9.2 months | ~40% |
| Taletrectinib | TRUST-I & TRUST-II (Pooled Analysis)[9][10] | TKI-naïve | 88.8% | 44.2 months | 45.6 months | 75% |
| Taletrectinib | TRUST-I & TRUST-II (Pooled Analysis)[9][10] | TKI-pretreated | 55.8% | 16.6 months | 9.7 months | - |
Comparative Safety and Tolerability
The safety profiles of TRK inhibitors are generally manageable. The most common adverse events are summarized below.
Table 3: Common Treatment-Related Adverse Events (TRAEs) of TRK Inhibitors (All Grades)
| Adverse Event | Larotrectinib[1] | Entrectinib[1][3] | Repotrectinib[6][11] | Taletrectinib[10][12] |
| Dizziness/Ataxia | 20% | 37% | 61% | 21.1% |
| Fatigue | 28% | 48% | - | - |
| Nausea | 26% | 29% | - | Yes (not quantified) |
| Constipation | 23% | 46% | - | - |
| Diarrhea | 20% | 26% | - | Yes (not quantified) |
| Anemia | 17% | 28% | - | - |
| Increased AST/ALT | 19% | 27% | Yes (not quantified) | Yes (not quantified) |
| Dysgeusia | - | 44% | - | 14.5% |
| Peripheral Edema | - | 25% | - | - |
| Weight Gain | - | 18% | - | - |
Note: The adverse event profiles are based on integrated analyses of different trial populations and may not be directly comparable.
Signaling Pathway and Methodologies
This compound Signaling Pathway
This compound functions by inhibiting the kinase activity of TRK fusion proteins, which are oncogenic drivers in certain cancers. These fusion proteins result from chromosomal rearrangements involving the NTRK1, NTRK2, or NTRK3 genes. The constitutively active TRK fusion proteins activate downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation, survival, and metastasis. This compound blocks these downstream signals.
Experimental Protocols
Detailed experimental protocols for the pivotal trials are extensive. Below is a generalized summary of the methodologies employed in these studies. For specific details, referring to the individual trial publications and clinical trial registry entries is recommended.
General Trial Design: The pivotal trials for Larotrectinib, Entrectinib, Repotrectinib, and Taletrectinib were typically Phase 1/2, open-label, single-arm, multicenter, basket trials.[1][3][6][9]
Patient Population: Patients with locally advanced or metastatic solid tumors harboring a documented NTRK or ROS1 gene fusion who had progressed on or were intolerant to standard therapies were enrolled.[1][3][6][9] Patients with central nervous system (CNS) metastases were often included in separate cohorts or analyzed as a subgroup of interest.[7]
Treatment and Dose:
-
Larotrectinib: 100 mg orally twice daily.[2]
-
Entrectinib: 600 mg orally once daily.[3]
-
Repotrectinib: 160 mg orally once daily for 14 days, then increased to 160 mg twice daily.
-
Taletrectinib: 600 mg orally once daily.[12]
Efficacy Assessments:
-
Primary Endpoint: Overall Response Rate (ORR) as assessed by a Blinded Independent Central Review (BICR) according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[13]
-
Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[13]
-
Tumor Assessments: Typically performed at baseline and then every 8 weeks.[2]
Safety Assessments: Adverse events were monitored throughout the studies and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
References
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supplementary Data from Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors [aacr.figshare.com]
- 6. Exploring the Long-Term Impact of Repotrectinib in Patients With ROS1+ NSCLC | Cancer Nursing Today [cancernursingtoday.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. m.youtube.com [m.youtube.com]
- 9. aijourn.com [aijourn.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Page Not Found [theoncologynurse.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Paltimatrectinib
Paltimatrectinib is a potent tyrosine kinase inhibitor.[1] As with many compounds in this class, it should be handled as a hazardous substance to minimize exposure risk to laboratory personnel. The following guidelines provide essential safety and logistical information for the handling and disposal of this compound in a research setting. These recommendations are based on established safety protocols for potent pharmaceutical compounds and should be implemented in conjunction with your institution's specific safety policies.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary control measure to prevent direct contact with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Notes |
| Weighing and Aliquoting (Solid Form) | Double Chemotherapy Gloves, Disposable Gown, Safety Glasses with Side Shields, N95 Respirator | To be performed in a chemical fume hood or other ventilated enclosure. |
| Reconstitution and Dilution (Liquid Form) | Double Chemotherapy Gloves, Disposable Gown, Safety Glasses with Side Shields | To be performed in a chemical fume hood or biological safety cabinet. |
| In Vitro and In Vivo Dosing | Double Chemotherapy Gloves, Disposable Gown, Safety Glasses with Side Shields | Luer-lock syringes and needless systems are recommended for liquid handling to prevent aerosol generation.[2] |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown, Safety Glasses with Side Shields | All contaminated materials should be treated as hazardous waste. |
| Spill Cleanup | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles, N95 Respirator | A spill kit specifically for hazardous drugs should be readily available. |
Engineering Controls
Engineering controls are designed to isolate the hazard from the worker. When handling this compound, the following engineering controls should be utilized:
| Control Measure | Purpose |
| Chemical Fume Hood | To be used for all procedures involving the handling of solid this compound to prevent inhalation of airborne particles. |
| Biological Safety Cabinet (Class II) | Recommended for cell culture and other sterile procedures involving this compound to protect both the product and personnel. |
| Closed System Drug-Transfer Devices (CSTDs) | Recommended for the transfer of solutions to minimize the generation of aerosols and drips.[2] |
Handling and Storage Procedures
Receiving and Unpacking:
-
Personnel receiving shipments of this compound should wear chemotherapy gloves.
-
Inspect the package for any signs of damage or leakage upon arrival. If the container is compromised, treat it as a spill.
Storage:
-
Store this compound in a designated, clearly labeled, and secure location away from incompatible materials.
-
Consult the supplier's documentation for specific storage temperature and stability information.
Weighing and Preparation:
-
All weighing of solid this compound must be conducted in a chemical fume hood to minimize the risk of inhalation.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If not disposable, thoroughly decontaminate equipment after use.
-
When preparing solutions, work in a fume hood or biological safety cabinet.
Spill Management Plan
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Spill Kit Contents:
-
Appropriate PPE (as outlined in the PPE table)
-
Absorbent pads or pillows
-
Hazardous waste bags
-
Scoop and scraper
-
Detergent solution
-
Deactivating agent (if known and validated) or 70% ethanol
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste.[2]
Waste Streams:
| Waste Type | Disposal Container |
| Unused solid or liquid this compound | Labeled hazardous waste container for chemical waste. |
| Contaminated consumables (gloves, gowns, pipette tips, etc.) | Yellow chemotherapy waste container or other designated hazardous waste bin. |
| Contaminated sharps (needles, syringes) | Puncture-resistant sharps container specifically for chemotherapy or hazardous drug waste. |
| Animal carcasses and bedding (from in vivo studies) | To be treated as cytotoxic waste and disposed of in accordance with institutional guidelines for animal hazardous waste.[3] |
Disposal Procedures:
-
Segregate hazardous waste from regular laboratory trash.
-
Ensure all waste containers are properly labeled with the contents and hazard symbols.
-
Do not overfill waste containers.
-
Follow your institution's procedures for the collection and disposal of hazardous chemical and cytotoxic waste.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in the laboratory. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
